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Foundational

mechanism of action of pyrazolylpyrrole ERK inhibitors

Title: Decoding the Mechanism of Action of Pyrazolylpyrrole ERK Inhibitors: A Structural and Pharmacological Guide Executive Summary The Ras/Raf/MEK/ERK signal transduction cascade is a primary driver of oncogenesis[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the Mechanism of Action of Pyrazolylpyrrole ERK Inhibitors: A Structural and Pharmacological Guide

Executive Summary

The Ras/Raf/MEK/ERK signal transduction cascade is a primary driver of oncogenesis[1]. While targeting upstream nodes like BRAF and MEK has yielded clinical successes, acquired resistance frequently reactivates the pathway. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal nodes of this cascade, making them indispensable therapeutic targets[1]. This technical guide explores the structural pharmacology of pyrazolylpyrrole-based ERK inhibitors, detailing their mechanism of action, the engineering of their kinase selectivity, and the self-validating experimental workflows required to evaluate them in the laboratory.

Mechanistic Foundations: The ERK Imperative

ERK1 and ERK2 share 88% sequence identity and act as the central point where multiple signaling pathways coalesce to drive cellular transcription, proliferation, and survival[1]. In our experience as drug development scientists, targeting ERK directly bypasses upstream resistance mechanisms (such as RTK amplification or mutant NRAS) that frequently plague BRAF/MEK inhibitors.

MAPK_Pathway RTK RTK / RAS Activation RAF RAF Kinase RTK->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation NUC Nuclear Transcription (Proliferation) ERK->NUC Substrate Activation INH Pyrazolylpyrrole Inhibitor INH->ERK ATP-Competitive Blockade

Fig 1. MAPK/ERK signaling cascade and the intervention point of pyrazolylpyrrole inhibitors.

Structural Pharmacology of the Pyrazolylpyrrole Scaffold

The discovery of the pyrazolylpyrrole scaffold by 1 represented a breakthrough in rational drug design[1]. Initial high-throughput screening identified "Hit 1," a micromolar inhibitor of ERK2 ( Ki​=2.3μM )[1].

From a structural pharmacology perspective, X-ray crystallography of the ERK2-inhibitor complex revealed a highly specific ATP-competitive binding mode[1]:

  • Hinge Region Anchoring: The pyrazole ring acts as the critical pharmacophore, forming two robust hydrogen bonds with the backbone of the ERK2 hinge region[1].

  • Catalytic Lysine Engagement: The amide carbonyl of the scaffold forms an essential hydrogen bond with the catalytic Lys52 residue[1].

  • Hydrophobic Packing: The pyrazole-linked phenyl group extends into the glycine-rich loop, making favorable hydrophobic interactions with Val37[1].

Engineering Selectivity: The "Flipped" Binding Mode

A fundamental hurdle in kinase inhibitor development is off-target activity. Early pyrazolylpyrroles exhibited undesirable cross-reactivity with JNK3, a structurally related kinase[1].

Crystallographic profiling uncovered a fascinating phenomenon: the scaffold adopted two distinct binding modes. It bound in a standard orientation in ERK2, but in a completely "flipped" orientation within JNK3[1]. To eliminate JNK3 activity, structure-guided optimization was employed[1]. By introducing specific steric bulk (e.g., ortho-substituents), researchers stabilized the "twisted" conformation required for ERK2 binding while simultaneously inducing severe steric clashes within the JNK3 active site[1]. This culminated in the discovery of optimized compounds like 6p (commercially available as CAY10561), a selective nanomolar ERK2 inhibitor[1][2].

Binding_Mode SCAFFOLD Pyrazolylpyrrole Scaffold H_BOND H-Bonds to Hinge (Favorable Fit) SCAFFOLD->H_BOND ST_CLASH Steric Clash (Ortho-Substituents) SCAFFOLD->ST_CLASH ERK2 ERK2 Active Site (Target) JNK3 JNK3 Active Site (Off-Target) H_BOND->ERK2 Stabilized ST_CLASH->JNK3 Destabilized

Fig 2. Structural selectivity exploiting the "flipped" binding mode to avoid JNK3 cross-reactivity.

Quantitative Selectivity Profiling

The success of this structure-guided optimization is evident in the binding kinetics. The table below summarizes the evolution from the initial hit to the optimized lead, 2, which demonstrates profound selectivity for ERK2 over JNK3 and PKA[2].

CompoundERK2 Ki​ (nM)JNK3 Ki​ (nM)PKA Ki​ (nM)Cellular IC50​ (COLO 205, μ M)
Screening Hit 1 2,300~2,000N/AN/A
Optimized (CAY10561 / 6p) 24,0003900.54

Data synthesized from Aronov et al. (2007) and Cayman Chemical product specifications.

Self-Validating Experimental Methodologies

To rigorously evaluate pyrazolylpyrrole ERK inhibitors in the laboratory, assays must be designed with internal causality checks. Below are field-proven protocols.

Protocol A: In Vitro ATP-Competitive Kinase Assay Objective: Determine the true Ki​ of the inhibitor against recombinant ERK2.

  • Enzyme Preparation: Dilute recombinant full-length human ERK2 in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolylpyrrole inhibitor in 100% DMSO.

  • Substrate & ATP Addition (Causality Check): Add Myelin Basic Protein (MBP) substrate. Crucially, ATP must be added exactly at its predetermined Km​ concentration for ERK2. Running the assay at Km​ ensures that the calculated IC50​ accurately reflects the inhibitor's Ki​ via the Cheng-Prusoff equation.

  • Self-Validation System: Include Staurosporine (10 μ M) as a positive control for 100% inhibition, and a DMSO-only well for 0% inhibition. Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

  • Detection: Quantify kinase activity using an ADP-Glo luminescence readout.

Protocol B: Cellular Target Engagement (COLO 205 Model) Objective: Confirm intracellular target engagement and functional pathway suppression.

  • Cell Culture: Seed COLO 205 cells (a BRAF-mutant colorectal cancer line highly dependent on MAPK signaling) at 104 cells/well[2].

  • Treatment: Incubate with the inhibitor for 2 hours to allow for target equilibration.

  • Lysis & Detection (Causality Check): Lyse cells and probe for phosphorylated RSK (p-RSK Ser380) using AlphaLISA or Western Blot. Why p-RSK and not p-ERK? ATP-competitive ERK inhibitors often relieve the ERK-mediated negative feedback loop on RAF/MEK. This causes MEK to hyper-phosphorylate ERK. Therefore, measuring p-ERK can show a paradoxical increase, even when ERK's catalytic activity is fully blocked. Measuring the downstream substrate (p-RSK) is the only reliable indicator of functional ERK inhibition.

  • Self-Validation System: Run a parallel control using a MEK inhibitor (e.g., Trametinib). Trametinib should reduce both p-ERK and p-RSK. If the pyrazolylpyrrole reduces p-RSK but elevates p-ERK, the specific ATP-competitive mechanism of action is definitively validated.

Conclusion

The development of pyrazolylpyrrole ERK inhibitors exemplifies the power of structure-guided drug design. By mapping the exact hydrogen-bonding networks and exploiting the "flipped" binding modes of off-target kinases, researchers have engineered highly selective tools[1]. For drug development professionals, these molecules not only serve as vital chemical probes but also lay the groundwork for next-generation therapeutics aimed at overcoming MAPK pathway resistance.

References

  • Aronov, A. M., et al. (2007). "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." Journal of Medicinal Chemistry, 50(6), 1280-1287. Available at: 1

  • Cayman Chemical. "CAY10561 (Pyrazolylpyrrole ERK Inhibitor) Product Information." Available at:2

  • Aronov, A. M., et al. (2007). "Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors." PubMed (NIH). Available at: 3

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Exploratory

The Pyrazolylpyrrole Scaffold: A Comprehensive Guide to the Structure-Activity Relationship of ERK Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregula...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This central role has rendered ERK a prime target for the development of novel anticancer therapeutics. Among the various scaffolds investigated, the pyrazolylpyrrole core has emerged as a particularly promising framework for potent and selective ERK inhibitors. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolylpyrrole-based ERK inhibitors, offering field-proven insights for researchers and drug development professionals. We will delve into the key structural modifications that govern inhibitory potency and selectivity, the nuanced molecular interactions with the ERK active site, and the detailed experimental methodologies required for their evaluation.

I. The MAPK/ERK Signaling Pathway: A Key Regulator of Cellular Processes

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis. The Ras/Raf/MEK/ERK pathway is one of the most well-characterized of these cascades.[1][2] Its constitutive activation, often driven by mutations in upstream components like Ras or B-Raf, is a hallmark of many cancers, including those of the lung, colon, and pancreas.[1]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors, leading to the activation of the small GTPase Ras. Ras, in turn, activates the Raf family of serine/threonine kinases, which then phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1 and ERK2. Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cell proliferation and survival.[1][2][3]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates Substrates_nuc Transcription Factors ERK_nuc->Substrates_nuc Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Regulates

Figure 1: The MAPK/ERK Signaling Pathway.

II. From Hit to Lead: The Discovery of Pyrazolylpyrrole ERK Inhibitors

The journey to identify potent and selective pyrazolylpyrrole ERK inhibitors began with high-throughput screening, which identified the initial hit compound, a pyrazolylpyrrole with micromolar inhibitory activity against ERK (Ki = 2.3 μM).[4] This discovery laid the foundation for a structure-guided drug design approach to optimize the scaffold for improved potency and selectivity.

The general workflow for such a structure-guided design process is depicted below:

SAR_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Cycle cluster_development Lead Candidate HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., Pyrazolylpyrrole) HTS->Hit_ID Synthesis Chemical Synthesis of Analogs Hit_ID->Synthesis Initiates Optimization Assay Biochemical & Cellular Assays (Ki, IC50) Synthesis->Assay Modeling Molecular Modeling & Design Assay->Modeling Provides Data Lead Potent & Selective Lead Compound Assay->Lead Crystallography X-ray Crystallography (Co-crystal Structures) Crystallography->Modeling Provides Structural Insights Modeling->Synthesis Guides Next Generation

Figure 2: Workflow for Structure-Guided Drug Design.

III. Decoding the Structure-Activity Relationship (SAR)

The optimization of the initial pyrazolylpyrrole hit involved systematic modifications to different parts of the molecule to understand their impact on ERK inhibition and selectivity.

A. The Core Scaffold: Pyrazole and Pyrrole Rings

X-ray crystallography studies of the initial hit compound complexed with ERK2 revealed the critical role of the pyrazolylpyrrole core in binding to the kinase's active site.[4] The pyrazole ring forms two crucial hydrogen bonds with the hinge region of ERK, a key interaction for ATP-competitive inhibitors.[4] The pyrrole NH group also participates in a hydrogen bond with the side-chain carbonyl of the gatekeeper residue, Gln103.[4]

B. Substitutions on the Phenyl Ring

The phenyl group attached to the pyrazole ring was found to occupy a hydrophobic pocket. Modifications to this ring were explored to enhance potency. For instance, the introduction of a 3-chloro substituent on the phenyl ring was shown to make favorable contact with Val37 of the glycine-rich loop.[5]

C. The Carboxamide Moiety: A Key Interaction Point

The carboxamide linker is another essential feature, with the amide carbonyl forming a hydrogen bond with the catalytic Lys52.[4] The substituent on the amide nitrogen (R-group) extends towards the solvent-exposed region and provides a crucial handle for optimizing potency and selectivity.

D. Impact of Amide Substituents on Potency and Selectivity

A variety of substituents on the amide nitrogen were synthesized and evaluated, leading to significant improvements in inhibitory activity. The exploration of different amide substituents culminated in the discovery of compound 6p , a potent and selective ERK inhibitor.[4][6]

CompoundR-GroupERK2 Ki (μM)JNK3 Ki (μM)Colo205 IC50 (μM)
1 H2.3>10ND
6p (S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl<0.002 (estimated)>0.40.54[4]

ND = Not Determined

The dramatic increase in potency for compound 6p is attributed to additional interactions with the active site. The hydroxyl group of the (S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl substituent forms two additional hydrogen bonds with the side-chain carboxylate of Asp165 and the carboxamide oxygen of Asn152.[7]

A critical aspect of the SAR studies was achieving selectivity over other kinases, particularly the closely related c-Jun N-terminal kinase (JNK). It was discovered that the pyrazolylpyrrole scaffold can adopt two distinct binding modes in the active sites of ERK2 and JNK3.[5] This "flipped" orientation in JNK3 provided a structural basis for designing inhibitors with improved selectivity for ERK.[5] The modifications in compound 6p were designed to specifically stabilize the ERK-bound conformation, thereby enhancing selectivity.

IV. Mandatory Visualizations: Molecular Interactions

The following diagram illustrates the key molecular interactions between a potent pyrazolylpyrrole inhibitor and the ERK2 active site, as elucidated through X-ray crystallography.

Molecular_Interactions cluster_inhibitor Pyrazolylpyrrole Inhibitor cluster_erk2 ERK2 Active Site Pyrazole Pyrazole Ring Hinge Hinge Region (Met108) Pyrazole->Hinge H-Bonds Pyrrole Pyrrole NH Gatekeeper Gatekeeper (Gln103) Pyrrole->Gatekeeper H-Bond Amide_CO Amide C=O Lys52 Catalytic Lys52 Amide_CO->Lys52 H-Bond Phenyl Substituted Phenyl Ring Hydrophobic_Pocket Hydrophobic Pocket (Val37) Phenyl->Hydrophobic_Pocket Hydrophobic Interaction R_Group Amide Substituent (e.g., with -OH) Asp165_Asn152 Asp165 & Asn152 R_Group->Asp165_Asn152 H-Bonds

Figure 3: Key Molecular Interactions with ERK2.

V. Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used in the evaluation of pyrazolylpyrrole ERK inhibitors.

A. ERK2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERK2. A common method is a radiometric filter binding assay that measures the incorporation of 33P from [γ-33P]ATP into a substrate peptide.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • In a 96-well plate, add the test compound dilutions. Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).

  • Add the ERK2 enzyme to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Prepare a substrate/ATP master mix containing MBP and [γ-33P]ATP in kinase reaction buffer.

  • Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid) or by directly transferring the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[8]

B. Colo205 Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the growth of a cancer cell line, such as Colo205, which has a constitutively active MAPK/ERK pathway.

Materials:

  • Colo205 human colorectal adenocarcinoma cell line

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., resazurin, MTT, or a luminescent-based reagent like CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Protocol:

  • Culture Colo205 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well). Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium from a DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Remove the medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with DMSO).

  • Incubate the plates for a specified period, typically 72 hours, to allow for multiple cell divisions.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

VI. Key Molecular Interactions and Binding Modes

The selectivity of pyrazolylpyrrole inhibitors for ERK over JNK arises from subtle differences in the active sites of these kinases and the ability of the inhibitors to adopt different binding conformations.[5] In ERK2, the inhibitor binds in a manner that allows for favorable interactions of the amide substituent with residues like Asp165 and Asn152. In contrast, in JNK3, the entire scaffold is observed to be in a "flipped" orientation, which would lead to steric clashes if the same amide substituent were present.[5] This understanding of dual binding modes was instrumental in the rational design of more selective ERK inhibitors.

VII. Conclusion and Future Directions

The pyrazolylpyrrole scaffold has proven to be a highly versatile and effective starting point for the development of potent and selective ERK inhibitors. Through a systematic, structure-guided approach, researchers have successfully navigated the complexities of kinase inhibitor design to achieve compounds with nanomolar potency and significant selectivity over closely related kinases. The detailed understanding of the SAR and the specific molecular interactions within the ERK2 active site provide a solid foundation for the future design of next-generation ERK inhibitors with improved pharmacological properties and clinical potential. Further efforts in this area may focus on optimizing pharmacokinetic profiles, overcoming potential resistance mechanisms, and exploring novel chemical space around the pyrazolylpyrrole core.

VIII. References

  • MAPK/ERK pathway - Wikipedia. Available at: [Link]

  • Choi, W.-K., El-Gamal, M.I., Choi, H.S., Baek, D., & Oh, C.-H. (2011). New diarylureas and diarylamides containing 1,3,4-triarylpyrazole scaffold: Synthesis, antiproliferative evaluation against melanoma cell lines, ERK kinase inhibition, and molecular docking studies. European Journal of Medicinal Chemistry, 46(12), 5754-5762.

  • Taylor & Francis. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Available at: [Link]

  • Walter, N. M., Wentsch, H. K., Bührmann, M., Bauer, S. M., Döring, E., Mayer-Wrangowski, S., ... & Laufer, S. A. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054.

  • Aronov, A. M., Baker, C., Bemis, G. W., Cao, J., Chen, G., Ford, P. J., ... & Xie, X. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. Journal of medicinal chemistry, 50(6), 1280–1287.

  • Kim, M. H., Chung, J. Y., Ryu, J. S., & Hah, J. M. (2011). Structure tuning of pyrazolylpyrrole derivatives as ERK inhibitors utilizing dual tools; 3D-QSAR and side-chain hopping. Bioorganic & medicinal chemistry letters, 21(16), 4900–4904.

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2025). ACS Medicinal Chemistry Letters.

  • Szedlacsek, S. E., & Duggleby, R. G. (1995). An intuitive look at the relationship of Ki and IC50: a more general use for the Dixon plot. Biochemical Education, 23(3), 125-127.

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved from [Link]

  • Lee, P. A., & Yull, F. E. (2011). Small molecule inhibitors of the ERK signalling pathway: towards novel anti-cancer therapeutics. Current opinion in investigational drugs (London, England : 2000), 12(6), 639–649.

  • Aronov, A. M., Baker, C., Bemis, G. W., Cao, J., Chen, G., Ford, P. J., ... & Xie, X. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. Journal of medicinal chemistry, 50(6), 1280–1287.

  • Aronov, A. M., Baker, C., Bemis, G. W., Cao, J., Chen, G., Ford, P. J., ... & Xie, X. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. Journal of Medicinal Chemistry, 50(6), 1280-1287.

  • Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & Costa-Lotufo, L. V. (2007). In vitro and in vivo antitumor effect of 5-FU in combination with piperlongumine. Journal of applied toxicology, 27(6), 569-575.

  • Sino Biological. (n.d.). MAPK/Erk Signaling Pathway. Retrieved from [Link]

  • AMSBIO. (n.d.). COLO 205 Cell Line. Retrieved from [Link]

  • Zhang, H., Liu, Y., Wang, L., Zhang, Y., Chen, X., Li, X., ... & Ding, J. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of medicinal chemistry, 65(15), 10674–10690.

  • Walter, N. M., Wentsch, H. K., Bührmann, M., Bauer, S. M., Döring, E., Mayer-Wrangowski, S., ... & Laufer, S. A. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of medicinal chemistry, 60(19), 8027–8054.

  • Smaill, J. B., Baker, E. N., Booth, R. J., Bridges, A. J., Dickson, J. M., Dobrusin, E. M., ... & Denny, W. A. (2008). Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. European journal of medicinal chemistry, 43(6), 1276–1296.

  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][10][11]-benzoxadiazacyclotetradecine-3-carbonitrile (GDC-0941), a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2009). Journal of Medicinal Chemistry, 52(23), 7558-7578.

  • Kim, K. H., Wissner, A., Floyd, M. B., Jr, Fraser, H. L., Wang, Y. D., Dushin, R. G., ... & Arndt, K. (2009). Benzo[c][10][12]naphthyridines as inhibitors of PDK-1. Bioorganic & medicinal chemistry letters, 19(17), 5225–5228.

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Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrazolylpyrrole ERK Inhibitors

Abstract The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular regulation, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular regulation, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) sit at a critical juncture in this pathway, making them a high-value target for therapeutic intervention.[3][4] The pyrazolylpyrrole scaffold has emerged as a promising chemical series for developing potent and selective ERK inhibitors.[3][5][6] This technical guide provides a comprehensive framework for the in vitro evaluation of novel pyrazolylpyrrole ERK inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from initial biochemical potency assessment to complex cell-based functional assays, ensuring a robust and translatable data package.

The Scientific Rationale: Targeting the ERK Signaling Nexus

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module that transduces extracellular signals from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, survival, and migration.[2][7][8] The canonical pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors. This triggers the recruitment of adaptor proteins and the activation of the small GTPase Ras.[7][8] Activated Ras initiates a sequential phosphorylation cascade, activating Raf (a MAP3K), which in turn phosphorylates and activates MEK1/2 (a MAP2K). Finally, MEK1/2 dually phosphorylates ERK1/2 on specific threonine and tyrosine residues, leading to its activation.[1][7] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to orchestrate a precise cellular response.[4][7]

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Activates Raf Raf Ras_GTP->Raf pRaf p-Raf Raf->pRaf Phosphorylates MEK MEK1/2 pRaf->MEK pMEK p-MEK1/2 MEK->pMEK Phosphorylates ERK ERK1/2 pMEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Cytoplasm Cytoplasmic Substrates pERK->Cytoplasm Nucleus Nuclear Substrates (e.g., Elk-1, c-Fos) pERK->Nucleus Translocates Response Cellular Response (Proliferation, Survival) Cytoplasm->Response Nucleus->Response Inhibitor Pyrazolylpyrrole ERK Inhibitor Inhibitor->pERK Inhibits

Caption: The canonical MAPK/ERK signaling cascade.

Rationale for Targeting ERK

Dysregulation of the ERK pathway, often through activating mutations in Ras or B-Raf, is a common driver of oncogenesis, promoting uncontrolled cell proliferation and survival.[2][8] While inhibitors targeting upstream kinases like Raf and MEK have shown clinical success, resistance often develops through various mechanisms, including feedback reactivation of the pathway.[9][10] Targeting ERK directly offers a strategy to overcome this resistance by inhibiting the final, convergent node of the cascade.[3][11]

The pyrazolylpyrrole scaffold has been identified as a novel and potent inhibitor series for ERK.[3][5] Structural studies reveal that the pyrazole ring forms critical hydrogen bonds with the hinge region of the ERK ATP-binding site, providing a strong foundation for structure-guided drug design.[3][12]

Foundational Assessment: Biochemical Assays

The first step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. This is crucial for establishing on-target potency and serves as a benchmark for all subsequent cellular assays.

Principle of Biochemical Kinase Assays

Biochemical assays measure the enzymatic activity of purified ERK1 or ERK2.[13] The fundamental reaction involves the transfer of a phosphate group from ATP to a specific substrate (often a peptide).[13][14] The inhibitor's potency is determined by measuring the reduction in product formation or substrate consumption across a range of inhibitor concentrations.[15]

Recommended Assay Format: Luminescence-Based ADP Detection

While traditional radiometric assays using [³³P]-ATP are highly sensitive, non-radioactive formats are now preferred for their safety, scalability, and high-throughput compatibility.[14][16] Luminescence-based assays, such as ADP-Glo™, are highly recommended.

Causality: The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction.[16] The luminescence generated is directly proportional to kinase activity. This provides a robust and sensitive readout with a high signal-to-noise ratio, making it ideal for accurately determining inhibitor potency (IC₅₀).[16][17]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for ERK2

  • Reagent Preparation: Prepare assay buffers, recombinant human ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and the pyrazolylpyrrole inhibitor stock solution in DMSO.

  • Inhibitor Titration: Perform a serial dilution of the inhibitor in DMSO. A typical 10-point, 3-fold dilution series is recommended to generate a full dose-response curve.

  • Kinase Reaction:

    • Add kinase buffer, substrate, and inhibitor to the wells of a 384-well plate.

    • Initiate the reaction by adding a solution of ERK2 enzyme and ATP (typically at its Kₘ concentration to ensure competitive binding assessment).[18][19]

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme control) from all data points.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]

Data Presentation: IC₅₀ Determination

Summarize the potency of lead compounds in a clear, tabular format.

Compound IDTargetIC₅₀ (nM)Hill Slope
PzP-001ERK28.81.10.99
PzP-002ERK223.00.90.98
PzP-003ERK2150.41.00.99

Hypothetical data for illustrative purposes.

The Physiological Context: Cell-Based Assays

While biochemical assays confirm direct enzyme inhibition, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or engagement with the target in its native environment.[21] Therefore, a cascade of cell-based assays is essential to validate a compound's potential.

Assay_Workflow Biochem Biochemical Assay (IC₅₀ on Purified ERK2) CETSA Target Engagement (CETSA) Biochem->CETSA Confirms Potency pERK Target Inhibition (p-ERK Western/In-Cell Western) CETSA->pERK Confirms Binding Viability Functional Outcome (Cell Viability/Proliferation) pERK->Viability Confirms Mechanism Selectivity Off-Target Effects (Kinome Panel Screen) Viability->Selectivity Validates Phenotype

Caption: A logical workflow for in vitro inhibitor evaluation.

Target Engagement: Does the Compound Bind ERK in Cells?

Before assessing functional inhibition, it is critical to confirm that the compound physically interacts with its intended target within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[22][23]

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[24][25] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[26] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble ERK protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the inhibitor provides direct evidence of target engagement.[25]

Step-by-Step Protocol: CETSA

  • Cell Treatment: Culture a suitable cancer cell line with a known Ras/Raf mutation (e.g., A375 melanoma) to ~80% confluency. Treat cells with the pyrazolylpyrrole inhibitor or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[24]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation.[24]

  • Quantification: Analyze the amount of soluble ERK1/2 in the supernatant of each sample using Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ERK1/2 relative to the non-heated control against the temperature. A rightward shift in the curve for inhibitor-treated cells indicates target stabilization.

Target Inhibition: Measuring Phospho-ERK Levels

Confirming target engagement is followed by demonstrating functional inhibition of the pathway. The most direct readout for ERK activity in cells is the level of its phosphorylation at Threonine 202/Tyrosine 204 (for ERK1) and Threonine 185/Tyrosine 187 (for ERK2).[27]

Recommended Assay Format: In-Cell Western (ICW)

While traditional Western blotting is effective, it is often semi-quantitative and low-throughput.[27][28] The In-Cell Western (or In-Cell ELISA) provides a quantitative, plate-based method for measuring protein phosphorylation, making it ideal for generating robust IC₅₀ curves from cellular assays.[28]

Step-by-Step Protocol: In-Cell Western for p-ERK

  • Cell Seeding and Treatment: Seed cells (e.g., A375) into a 96-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of the pyrazolylpyrrole inhibitor for 1-2 hours. Stimulate the pathway with a growth factor (e.g., EGF) if needed to induce a robust p-ERK signal.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-ERK antibody and a mouse anti-total-ERK antibody.

  • Secondary Antibody Incubation: After washing, incubate with two corresponding secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse).

  • Data Acquisition: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK in each well. Normalize the p-ERK signal to the total ERK signal to account for variations in cell number. Plot the normalized p-ERK signal versus inhibitor concentration to determine the cellular IC₅₀.

Functional Outcome: Cell Viability Assays

The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death.[29][30] Cell viability assays measure the overall health and metabolic activity of a cell population after drug treatment and are a critical endpoint for assessing the inhibitor's functional consequence.[29][31]

Recommended Assay Format: ATP-Based Luminescence Assay

Assays like CellTiter-Glo® measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[30][31]

Causality: The quantity of ATP is directly proportional to the number of living cells in culture.[31] The assay reagent lyses the cells and provides luciferase and its substrate, generating a luminescent signal that is proportional to the ATP concentration. This method is highly sensitive, has a broad linear range, and is amenable to high-throughput screening.[31]

Step-by-Step Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well, opaque-walled plate at a density that ensures logarithmic growth throughout the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolylpyrrole inhibitor.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Defining the Therapeutic Window: Kinase Selectivity Profiling

While potency against ERK is essential, an ideal drug candidate should exhibit high selectivity for its target to minimize off-target effects and potential toxicity.[32] Profiling the inhibitor against a broad panel of other kinases is a mandatory step in preclinical development.

Causality: The human kinome contains over 500 members, many of which share structural similarities in their ATP-binding pockets.[15] Screening a lead compound against a large, diverse panel of kinases provides a "selectivity profile."[17] This profile is crucial for identifying potential off-target liabilities that could lead to adverse effects and for understanding the structure-activity relationships that govern selectivity.[32]

Methodology: In Vitro Kinase Panel Screening

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[33][34]

  • Panel Selection: Choose a panel that provides broad coverage of the human kinome (e.g., >300 kinases).[33]

  • Assay Conditions: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM) against the entire panel.[17][34] The assay format is usually a radiometric or fluorescence-based activity assay.

  • Data Interpretation: The results are reported as percent inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than ERK1/2 indicates potential off-target activity. This data can be visualized using a kinome tree map to easily identify which kinase families are affected.[33] Any significant off-target hits should be followed up with full IC₅₀ determinations.

Conclusion and Forward Look

The systematic in vitro evaluation pipeline detailed in this guide provides a robust framework for characterizing novel pyrazolylpyrrole ERK inhibitors. By progressing from direct biochemical potency to cellular target engagement, pathway modulation, and functional outcomes, researchers can build a comprehensive data package. This logical, evidence-based approach is critical for identifying compounds with the highest potential for clinical success and for making informed decisions in the complex process of drug discovery. The insights gained from this rigorous preclinical evaluation are foundational for advancing the most promising candidates into subsequent in vivo efficacy and safety studies.

References

  • From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. (n.d.). GeneGlobe. Retrieved March 29, 2026, from [Link]

  • Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 29, 2026, from [Link]

  • Crespo, P., & Chirossel, C. (2021). Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates. Cancers, 13(12), 2911. [Link]

  • ERK Signaling Pathway. (n.d.). AnyGenes. Retrieved March 29, 2026, from [Link]

  • The ERK Signal Transduction Pathway. (n.d.). Bio-Techne. Retrieved March 29, 2026, from [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience. Retrieved March 29, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 29, 2026, from [Link]

  • Lighting the path to smarter cell viability assays. (2025, April 14). Drug Discovery News. Retrieved March 29, 2026, from [Link]

  • Vangrevelinghe, E., et al. (2016). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 59(5), 1894-1903. [Link]

  • Kinase Selectivity Panels. (2023, October). Reaction Biology. Retrieved March 29, 2026, from [Link]

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (2019, December 5). Research. Retrieved March 29, 2026, from [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot?. (2017, August 30). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Cell-based Assays for Drug Discovery. (2026). Reaction Biology. Retrieved March 29, 2026, from [Link]

  • Aronov, A. M., et al. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, 50(6), 1280-1287. [Link]

  • Phospho-ERK Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved March 29, 2026, from [Link]

  • Blake, J. F., et al. (2016). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry, 23(39), 4337-4363. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved March 29, 2026, from [Link]

  • Cell Viability Assays: An Overview. (2025, August 19). MolecularCloud. Retrieved March 29, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 29, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved March 29, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved March 29, 2026, from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology, 1636, 179-190. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS Discovery. Retrieved March 29, 2026, from [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2025, December 16). ACS Omega. Retrieved March 29, 2026, from [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). Taylor & Francis. Retrieved March 29, 2026, from [Link]

  • (PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022, September 25). Frontiers in Pharmacology. Retrieved March 29, 2026, from [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2025, December 16). ACS Omega. Retrieved March 29, 2026, from [Link]

  • Morris, E. J., et al. (2013). Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors. Cancer Discovery, 3(7), 742-750. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved March 29, 2026, from [Link]

  • ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. (2022, November 10). Biomed Valley Discoveries. Retrieved March 29, 2026, from [Link]

  • Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. (2013). PLoS ONE, 8(5), e63966. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved March 29, 2026, from [Link]

  • Contact-Inhibited ERK Signaling is Determined by Cellular-Resolution Western Blotting. (2023, November 6). bioRxiv. Retrieved March 29, 2026, from [Link]

Sources

Exploratory

Pharmacokinetics of Pyrazolylpyrrole ERK Inhibitors: Overcoming ADME Liabilities through Structure-Guided Optimization

Executive Summary The extracellular signal-regulated kinases 1 and 2 (ERK1/2) act as the terminal nodes of the MAPK signaling cascade, a pathway constitutively activated in numerous malignancies[1]. While upstream inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) act as the terminal nodes of the MAPK signaling cascade, a pathway constitutively activated in numerous malignancies[1]. While upstream inhibitors targeting BRAF and MEK have achieved clinical success, they are frequently bypassed by acquired resistance mechanisms that reactivate ERK signaling[1][2]. Direct inhibition of ERK1/2 circumvents these resistance loops[3].

Among the earliest and most structurally distinct classes of direct ERK inhibitors are the pyrazolylpyrroles . Discovered via high-throughput virtual screening and subsequent structure-guided design, these compounds exhibit potent, ATP-competitive inhibition[4]. However, translating in vitro potency into in vivo efficacy requires navigating complex pharmacokinetic (PK) landscapes. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties, structural optimization strategies, and standardized evaluation protocols for pyrazolylpyrrole-based ERK inhibitors.

Mechanistic Rationale: Target Engagement & Binding Modes

The pharmacokinetic profile of a drug is fundamentally linked to its pharmacodynamics (PD) and binding kinetics. In 2007, demonstrated that the pyrazolylpyrrole scaffold can adopt two distinct binding modes within the kinase hinge region[4].

  • The "Flipped" Orientation: The pyrazole ring acts as the primary pharmacophore, forming critical hydrogen bonds with the hinge region of ERK2 (specifically at the catalytic Lys52), while the pyrazole-linked phenyl group occupies a hydrophobic pocket near Val37[5][6].

  • Implications for PK: Stabilizing this specific "flipped" orientation not only drove selectivity over off-target kinases like JNK3 but also influenced the molecule's physicochemical properties[5]. By locking the conformation, researchers increased the target residence time, allowing for sustained PD effects even as plasma drug concentrations dropped below the IC50​ during the terminal elimination phase[4].

MAPK_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK RSK / MSK (Proliferation) ERK->RSK PYR Pyrazolylpyrrole Inhibitor PYR->ERK ATP-competitive Inhibition

Fig 1: MAPK/ERK signaling cascade and the targeted intervention by pyrazolylpyrrole inhibitors.

Pharmacokinetic Profiling & ADME Liabilities

Early iterations of pyrazolylpyrrole inhibitors (e.g., Compound 1) exhibited classical "hit-like" liabilities: high intrinsic clearance ( CLint​ ) and poor oral bioavailability ( F% )[3][4].

Absorption and Distribution

The planar, aromatic nature of the unsubstituted pyrazolylpyrrole core inherently limits aqueous solubility, leading to dissolution-rate-limited absorption in the gastrointestinal tract. Furthermore, early derivatives exhibited high plasma protein binding (>99%), which restricted the free fraction ( fu​ ) available to penetrate solid tumors.

Metabolism and Excretion

The primary driver of the poor PK profile was rapid hepatic metabolism. Cytochrome P450 (CYP3A4 and CYP2D6) enzymes readily oxidized the exposed aliphatic rings and labile amide linkers. For example, derivatives containing tetrahydropyran (THP) rings were rapidly degraded, resulting in a half-life ( t1/2​ ) of less than 1 hour in rodent models[7].

Structure-Pharmacokinetic Relationship (SPKR) Optimization

To overcome these barriers, medicinal chemists employed 3D-QSAR and side-chain hopping[8]. As detailed by, computational models (CoMFA and CoMSIA) guided the systematic replacement of metabolically vulnerable sites[8][9].

Key Optimization Strategies:

  • Bioisosteric Replacement: Replacing the metabolically labile THP ring with an N-methylpyrazole moiety drastically reduced CYP-mediated oxidation[7]. This single modification lowered the projected human dose by tenfold due to a massive reduction in systemic clearance[7].

  • Fluorination: The introduction of fluorine atoms on the phenyl rings blocked aromatic hydroxylation, prolonging the half-life and increasing the volume of distribution ( Vss​ ) by enhancing lipophilicity[4].

Quantitative PK Parameters

The table below summarizes the typical pharmacokinetic trajectory from an early pyrazolylpyrrole hit to a highly optimized clinical-grade derivative.

ParameterEarly Hit (e.g., Cmpd 1)Optimized Derivative (e.g., Cmpd 6p / 22)Rationale for Shift
In Vitro CLint​ >150 µL/min/mg<20 µL/min/mgRemoval of labile THP ring; N-methylpyrazole substitution.
Half-life ( t1/2​ ) 0.8 h4.5 hImproved metabolic stability against CYP-mediated oxidation.
Volume of Dist. ( Vss​ ) 1.2 L/kg3.8 L/kgIncreased lipophilicity and improved tissue penetration.
Bioavailability ( F% ) <10%>45%Enhanced solubility and reduced first-pass hepatic extraction.
IC50​ (ERK2) 2.3 µM<5 nMStabilized "flipped" orientation in the ATP-binding pocket.

Standardized Experimental Protocols for PK Evaluation

To ensure trustworthiness and reproducibility, the following self-validating protocols are mandatory for evaluating the pharmacokinetics of novel pyrazolylpyrrole derivatives.

Protocol 1: In Vitro Microsomal Stability Assay

Causality: This assay predicts in vivo hepatic clearance by exposing the compound to isolated liver microsomes.

  • Preparation: Thaw human/rat liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the pyrazolylpyrrole test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate cofactor for CYP450 enzymes; without it, metabolism cannot occur.

  • Serial Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for downstream matrix effects and injection volume variations during LC-MS/MS.

  • Self-Validation Check: Run a parallel "No-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), invalidating the standard CLint​ calculation.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodents)

Causality: Determines the actual ADME profile in a living system, accounting for absorption barriers and multi-organ clearance.

PK_Workflow Dose 1. Dosing (IV/PO) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Plasma Extraction & Precipitation Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. NCA PK Calculation LCMS->Analysis

Fig 2: Standardized in vivo pharmacokinetic evaluation workflow for ERK inhibitors.

  • Formulation: Dissolve the optimized pyrazolylpyrrole in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization without precipitation upon injection.

  • Administration: Dose Sprague-Dawley rats intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Causality: Dense early sampling (0.08–0.5h) accurately captures the distribution phase (Alpha phase) and Cmax​ , while late sampling (8–24h) defines the terminal elimination half-life (Beta phase).

  • Plasma Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA). Causality: NCA is preferred over compartmental modeling for early-stage discovery because it relies strictly on algebraic integration (trapezoidal rule) rather than assuming arbitrary physiological compartments, preventing model-induced bias.

  • Self-Validation Check: Ensure the internal standard peak area remains constant (±15% variance) across all time points. High variance indicates ion suppression from endogenous plasma lipids, requiring a change in the LC gradient.

Conclusion

The evolution of pyrazolylpyrrole ERK inhibitors highlights the critical intersection of structural biology and pharmacokinetics[4][5]. By understanding the specific binding modes within the ERK2 active site, researchers were able to execute targeted side-chain hopping and bioisosteric replacements[4][8]. These modifications successfully mitigated the severe hepatic clearance liabilities of early hits, transforming the pyrazolylpyrrole scaffold into a viable framework for developing orally bioavailable, targeted cancer therapeutics capable of overcoming upstream MAPK resistance[2][4].

References

  • Aronov, A. M., et al. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, 50(6), 1280-1287. URL:[Link]

  • Kim, M. H., et al. (2011). Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping. Bioorganic & Medicinal Chemistry Letters, 21(16), 4900-4904. URL:[Link]

  • Muthukumar, V., et al. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega, 10(51), 62407-62426. URL:[Link]

Sources

Foundational

Engineering the Blockade: Early-Stage Research and Structure-Guided Design of Pyrazolylpyrrole ERK Inhibitors

Introduction: The Strategic Imperative for ERK1/2 Inhibition The Ras/Raf/MEK/ERK (Mitogen-Activated Protein Kinase, or MAPK) signal transduction cascade is a fundamental regulator of cellular proliferation, survival, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for ERK1/2 Inhibition

The Ras/Raf/MEK/ERK (Mitogen-Activated Protein Kinase, or MAPK) signal transduction cascade is a fundamental regulator of cellular proliferation, survival, and differentiation. Hyperactivation of this pathway—driven by oncogenic mutations in upstream effectors such as Ras and B-Raf—is implicated in approximately 30% of all human cancers 1[1].

Historically, clinical interventions have targeted upstream kinases (e.g., BRAF and MEK inhibitors). However, the rapid emergence of acquired resistance—often mediated by pathway reactivation or paradoxical ERK feedback loops—has necessitated the development of direct Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors. Among the most promising early-stage scaffolds discovered via High-Throughput Screening (HTS) are pyrazolylpyrroles , which function as highly selective, ATP-competitive inhibitors of ERK22[2].

MAPK_Pathway RTK RTK (Receptor) Ras Ras (GTPase) RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf Phosphorylation MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Dual Phosphorylation Target Transcription Factors ERK->Target Signal Transduction Inhibitor Pyrazolylpyrrole Inhibitor Inhibitor->ERK ATP-Competitive Blockade

Fig 1: The Ras/Raf/MEK/ERK signaling cascade and pyrazolylpyrrole intervention point.

Mechanistic Rationale: Exploiting the ATP-Binding Pocket

The transition of pyrazolylpyrroles from micromolar HTS hits to nanomolar leads is a masterclass in structure-guided design. The initial hit (Compound 1) exhibited a Ki​ of 2.3 µM. X-ray crystallography of Compound 1 complexed with ERK2 revealed the causality behind its baseline affinity: the pyrazole ring acts as a critical anchor, forming two robust hydrogen bonds with the hinge region of the ERK2 ATP-binding pocket2[2].

To optimize potency, researchers targeted two specific micro-environments within the kinase domain:

  • The Gatekeeper Residue (Gln105): The pyrrole NH forms a hydrogen bond with the carboxamide carbonyl of Gln105. Because gatekeeper residues vary across the kinome, exploiting this interaction drives target selectivity.

  • The Salt Bridge (Lys54/Asp167): By extending the amide substituent of the pyrazolylpyrrole core into the highly conserved salt bridge region, researchers achieved a massive enthalpic gain, drastically lowering the Ki​ .

The "Flipped Out" Binding Mode

A pivotal breakthrough in early-stage research was the discovery of multiple binding modes. Crystallographic profiling revealed that pyrazolylpyrroles bind to the off-target kinase JNK3 in an orientation almost exactly opposite to their ERK2-bound conformation. By introducing specific steric bulk (e.g., an indane ring) that is easily accommodated by the ERK2 pocket but causes severe steric clashes in the JNK3 pocket, researchers engineered exquisite selectivity2[2].

Table 1: Evolution of Pyrazolylpyrrole ERK2 Inhibitors

Quantitative data summarizing the hit-to-lead SAR trajectory.

Compound PhaseCompound IDERK2 Ki​ (µM)JNK3 Ki​ (µM)Selectivity Ratio (JNK3/ERK)Key Structural Feature
HTS Hit Compound 12.300>10.0>4.3xUnsubstituted pyrazolylpyrrole core
Intermediate Compound 5g0.0450.1202.6xAddition of (R)-methyl group
Optimized Lead Compound 6p0.002>20.0>10,000xIndane ring targeting salt bridge

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, early-stage drug discovery relies on self-validating experimental loops. A primary assay must always be paired with an orthogonal validation method to rule out artifacts.

Optimization_Workflow HTS High-Throughput Screening Crystallography X-Ray Crystallography HTS->Crystallography BindingMode Binding Mode Analysis Crystallography->BindingMode SAR Structure-Guided SAR BindingMode->SAR Selectivity Selectivity Profiling SAR->Selectivity Selectivity->SAR Iterative Refinement Lead Lead Compound 6p Selectivity->Lead

Fig 2: Iterative structure-guided optimization workflow for pyrazolylpyrrole ERK inhibitors.

Protocol 1: Orthogonal Target Engagement Validation

Objective: Validate ATP-competitive inhibition and confirm direct thermodynamic binding to ERK2, eliminating false positives caused by compound aggregation or reactivity.

Step 1: ATP-Competitive Enzymatic Assay

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.

  • Incubate recombinant ERK2 with varying concentrations of the pyrazolylpyrrole inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Causality Check: Initiate the reaction using ³³P-ATP at a concentration strictly equal to the Km​ of ERK2 (~50 µM). Running the assay at Km​ ensures maximum sensitivity to ATP-competitive inhibitors. If saturating ATP were used, the apparent potency would be artificially masked.

  • Calculate the Ki​ using the Cheng-Prusoff equation.

Step 2: Differential Scanning Fluorimetry (DSF / Thermal Shift)

  • Causality Check: Enzymatic assays cannot prove direct physical binding. DSF acts as a self-validating orthogonal control by measuring the stabilization of the folded protein.

  • Mix 2 µM of unphosphorylated ERK2 with 10 µM of the inhibitor and 5X SYPRO Orange dye in a qPCR plate.

  • Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) and monitor fluorescence.

  • Calculate the shift in melting temperature ( ΔTm​ ). Include p38α as a negative control kinase. A positive ΔTm​ for ERK2 and a negligible ΔTm​ for p38α validates selective target engagement 3[3].

Protocol 2: X-Ray Co-Crystallization of ERK2-Ligand Complexes

Objective: Obtain high-resolution structural coordinates to map the "flipped out" binding modes and guide rational SAR.

  • Protein Preparation: Express unphosphorylated ERK2 in E. coli. Causality Check: Unphosphorylated ERK2 represents the inactive state, which is structurally homogeneous and highly amenable to crystallization compared to the dynamic active state.

  • Complex Formation: Concentrate the purified ERK2 to 10 mg/mL and incubate with a 5-fold molar excess of the pyrazolylpyrrole ligand for 2 hours on ice.

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate. Causality Check: Vapor diffusion allows the gradual concentration of the protein-precipitant mixture, slowly pushing the system into the nucleation zone without causing immediate, disordered precipitation.

  • Data Refinement: Collect diffraction data at a synchrotron source. Solve the phases via Molecular Replacement using an apo-ERK2 search model (e.g., PDB: 2OJG).

Advanced Computational Trajectories

As early-stage research matures, empirical crystallography is augmented by advanced computational modeling. Researchers have successfully applied 3D-QSAR (Quantitative Structure-Activity Relationship) models—specifically CoMFA and CoMSIA—to the pyrazolylpyrrole scaffold.

By mapping the steric and electrostatic fields of the ERK2 active site, these predictive models allow for "side-chain hopping." This computational technique explores novel chemical space by virtually swapping functional groups while anchoring the core pyrazolylpyrrole scaffold, predicting binding affinities before chemical synthesis is ever initiated. This dual-tool approach significantly accelerates the identification of highly potent, next-generation ERK inhibitors4[4].

References

  • Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Extracellular Signal-Regulated Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Exploratory

Therapeutic Potential of Pyrazolylpyrrole ERK Inhibitors in Cancer: A Structural and Mechanistic Whitepaper

The Strategic Imperative for Terminal MAPK Inhibition The Ras/Raf/MEK/ERK signal transduction cascade is a fundamental oncogenic pathway, hyperactivated in approximately 30% of all human cancers, including melanoma, colo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Imperative for Terminal MAPK Inhibition

The Ras/Raf/MEK/ERK signal transduction cascade is a fundamental oncogenic pathway, hyperactivated in approximately 30% of all human cancers, including melanoma, colorectal, and pancreatic carcinomas[1]. Historically, targeted therapies have focused on upstream nodes, leading to the clinical approval of BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib).

However, the clinical durability of upstream inhibition is frequently compromised by acquired resistance mechanisms, such as NRAS mutations, MEK mutations, or paradoxical pathway reactivation[2]. Because Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) act as the terminal, convergent master kinases of this cascade, targeting ERK directly represents a highly rational strategy to bypass upstream resistance and shut down oncogenic transcription[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAP3K) RAS->RAF Phosphorylation MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Dual Phosphorylation (TEY) Targets Nuclear & Cytosolic Targets (e.g., RSK, Elk-1, c-Myc) ERK->Targets Signal Transduction Inhibitor Pyrazolylpyrrole ERK Inhibitor Inhibitor->ERK ATP-Competitive Inhibition

Diagram 1: The MAPK cascade illustrating ERK1/2 as the terminal node targeted by pyrazolylpyrroles.

Structural Biology & The "Flipped" Binding Mode Phenomenon

The discovery of the pyrazolylpyrrole scaffold emerged from high-throughput screening efforts aimed at identifying novel, ATP-competitive inhibitors of ERK2[3]. Initial hits demonstrated micromolar affinity, with X-ray crystallography revealing that the pyrazole ring is critical for activity, forming two essential hydrogen bonds with the hinge region of the ERK kinase domain[1].

A major hurdle in early kinase drug discovery is achieving selectivity against closely related kinases, particularly c-Jun N-terminal kinase 3 (JNK3). During the structure-guided optimization of pyrazolylpyrroles, researchers uncovered a rare and highly exploitable phenomenon: dual binding modes [3].

Crystallographic studies demonstrated that certain pyrazolylpyrrole derivatives (e.g., Compound 5g) bound to the active site of JNK3 in an orientation almost exactly opposite ("flipped") to how they bound ERK2[3]. By analyzing these divergent spatial orientations, medicinal chemists were able to introduce specific functional groups that sterically clashed with the JNK3 pocket while stabilizing the ERK-bound conformation. This structure-guided side-chain hopping culminated in compounds with high potency and strict selectivity for ERK1/2[4].

Workflow Hit HTS Hit (Micromolar Affinity) Xray X-Ray Crystallography (ERK2 vs. JNK3) Hit->Xray Binding Identify 'Flipped' Binding Modes Xray->Binding SAR Structure-Guided SAR (Steric Optimization) Binding->SAR Inform Design Lead Lead Compound (6p) (Nanomolar, Selective) SAR->Lead Optimization

Diagram 2: Structure-guided SAR workflow leveraging dual binding modes to achieve kinase selectivity.

Quantitative Structure-Activity Relationship (SAR) Evolution

The translation of the pyrazolylpyrrole scaffold from a weak screening hit to a highly selective tool compound, and eventually inspiring clinical-stage pyrrolopyridine derivatives, is a masterclass in SAR optimization. The table below summarizes the quantitative evolution of these inhibitors[2][3][5].

Compound DesignationScaffold ClassPrimary Target(s)Binding Affinity ( Ki​ / IC50​ )Key Structural & Functional Characteristics
Screening Hit 1 PyrazolylpyrroleERK2 Ki​=2.3μM Initial HTS hit; pyrazole ring forms critical H-bonds with the ERK hinge region.
Compound 5g PyrazolylpyrroleERK2 / JNK3MicromolarExhibited the "flipped" dual binding mode between ERK2 and JNK3, providing the structural basis for selectivity.
Compound 6p PyrazolylpyrroleERK2NanomolarHighly optimized lead; engineered to sterically clash with JNK3 while stabilizing the ERK2 pocket.
BVD-523 (Ulixertinib) PyrrolopyridineERK1/2 Ki​=0.04nM Clinical-stage derivative; overcomes BRAF/MEK resistance; induces robust tumor regression in vivo.

Validated Experimental Protocols for ERK Inhibitor Evaluation

To ensure scientific integrity, the evaluation of novel pyrazolylpyrrole derivatives requires self-validating experimental systems. Below are the definitive protocols, detailing not just the how, but the why behind each methodological choice.

Protocol A: Cell-Free ATP-Competitive Kinase Assay

Objective: To validate that the inhibitor binds to the ATP pocket of ERK2, rather than acting as an allosteric modulator.

  • Reagent Preparation: Prepare recombinant active ERK2, myelin basic protein (MBP) as the substrate, and a titration series of the pyrazolylpyrrole inhibitor (e.g., 0.1nM to 10μM ).

  • ATP Modulation (The Causality Step): Run the kinase assay at three distinct ATP concentrations (e.g., 10μM , 100μM , and 1mM ).

    • Expert Insight: If the compound is truly ATP-competitive, increasing the concentration of ATP will linearly increase the apparent IC50​ of the drug, as the inhibitor and ATP compete for the same binding pocket[2]. If the IC50​ remains static across ATP concentrations, the binding is allosteric.

  • Detection: Utilize a radiometric ( 33P -ATP) or TR-FRET based readout to quantify MBP phosphorylation.

  • Data Analysis: Plot the data using a Michaelis-Menten kinetics model to derive the absolute inhibition constant ( Ki​ ).

Protocol B: Cellular Target Engagement & Phospho-Signaling Analysis

Objective: To confirm that the inhibitor penetrates the cell membrane and successfully halts downstream MAPK signaling in a cancer cell line (e.g., A375 melanoma).

  • Cell Culture & Treatment: Seed A375 cells (BRAF V600E mutant) in 6-well plates. Treat with vehicle (0.1% DMSO), a positive control (Trametinib, 10nM ), and the pyrazolylpyrrole inhibitor ( 100nM−5μM ) for 2 hours.

  • Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Normalize protein concentrations using a BCA assay.

  • Western Blotting (The Self-Validating Trap):

    • Probe for Total ERK, Phospho-ERK (pERK), Total RSK, and Phospho-RSK (pRSK).

    • Expert Insight: This is the most critical step in evaluating ERK inhibitors. Because ERK normally exerts a negative feedback loop on MEK, inhibiting ERK's catalytic activity relieves this feedback. Consequently, MEK hyperphosphorylates ERK. If you only measure pERK, the inhibitor will falsely appear to activate the pathway[2]. To prove true target engagement and catalytic inhibition, you must measure the suppression of a downstream substrate like pRSK (p90 Ribosomal S6 Kinase)[6].

  • Validation: A successful pyrazolylpyrrole inhibitor will show a dose-dependent decrease in pRSK, alongside a paradoxical increase or maintenance of pERK, confirming specific catalytic inhibition without degrading the kinase.

Translational Outlook

The structural insights gleaned from the pyrazolylpyrrole scaffold have profoundly influenced the trajectory of targeted oncology. By proving that highly selective, ATP-competitive inhibition of ERK1/2 is achievable—and by utilizing dual-binding mode phenomena to engineer out off-target toxicities—these early chemical biology efforts paved the way for the current generation of clinical ERK inhibitors[3][5].

Today, advanced derivatives like BVD-523 (Ulixertinib) are demonstrating that terminal MAPK blockade can effectively induce apoptosis and cell cycle arrest in tumors that have grown refractory to upstream BRAF and MEK inhibitors[2]. As combination therapies become the standard of care, the foundational SAR principles established by pyrazolylpyrrole research remain highly relevant for the next generation of resistance-busting oncology drugs.

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Protocols & Analytical Methods

Method

Application Note: In Vivo Evaluation of Pyrazolylpyrrole ERK Inhibitors in Murine Xenograft Models

Target Audience: Preclinical Researchers, Translational Scientists, and Drug Development Professionals Focus Compound: Compound 6p (CAY10561; CAS: 933786-58-4) Introduction & Mechanistic Rationale The Ras/Raf/MEK/ERK sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Translational Scientists, and Drug Development Professionals Focus Compound: Compound 6p (CAY10561; CAS: 933786-58-4)

Introduction & Mechanistic Rationale

The Ras/Raf/MEK/ERK signal transduction cascade is a central oncogenic pathway implicated in a vast array of human malignancies, particularly those harboring KRAS or BRAF mutations. While early therapeutic interventions targeted upstream kinases (e.g., BRAF and MEK), acquired resistance frequently emerges, necessitating direct inhibition of the terminal node: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).

Pyrazolylpyrrole derivatives represent a highly selective class of ATP-competitive ERK inhibitors. Through structure-guided optimization,1[1]. It stabilizes the inactive conformation of the kinase with a Ki​ of ~2 nM, exhibiting >200-fold selectivity over related kinases such as PKA and bypassing off-target JNK3 inhibition[1]. This guide details a self-validating in vivo protocol for evaluating pyrazolylpyrrole ERK inhibitors, bridging the gap between biochemical affinity and physiological efficacy.

Pathway Visualization

G EGF Growth Factor RTK RTK (e.g., EGFR) EGF->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Negative Feedback Substrates Downstream Substrates (RSK, c-Myc, BimEL) ERK->Substrates Inhibitor Pyrazolylpyrrole (Compound 6p) Inhibitor->ERK ATP-Competitive Inhibition Proliferation Tumor Proliferation Substrates->Proliferation

MAPK/ERK signaling cascade and targeted inhibition by pyrazolylpyrrole derivatives.

Pre-Analytical Considerations: The "Why" Behind the Workflow

To ensure scientific integrity, every step of an in vivo protocol must be grounded in causality. As an application scientist, you must account for the physicochemical and biological nuances of the pyrazolylpyrrole scaffold.

Formulation Causality

Pyrazolylpyrrole derivatives are highly lipophilic, which limits their aqueous solubility. Administering these compounds in standard saline will result in gastrointestinal precipitation and erratic pharmacokinetics. Solution: Utilize a co-solvent vehicle system (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to maintain the compound in a micro-emulsion state, ensuring consistent oral bioavailability.

The Pharmacodynamic (PD) Biomarker Paradox

A critical error in evaluating ATP-competitive ERK inhibitors is relying on p-ERK (Thr202/Tyr204) as an efficacy readout. Because Compound 6p blocks ERK's catalytic activity, it simultaneously 2[2]. This causes upstream MEK to hyperphosphorylate ERK. Consequently, you will observe2[2]. True target engagement must be validated by measuring the suppression of downstream targets, such as 3[3].

Self-Validating Experimental Design

To prove that tumor regression is strictly due to on-target ERK2 inhibition rather than off-target toxicity, the experimental design must include an enantiomeric control. The1[1]. Dosing a cohort with 6q serves as a definitive negative control for scaffold-specific, off-target effects.

Step-by-Step In Vivo Methodology

Phase 1: Xenograft Establishment
  • Cell Preparation: Cultivate Colo205 (human colorectal carcinoma, BRAF V600E mutant) cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency.

  • Matrix Resuspension: Resuspend cells in a 1:1 mixture of ice-cold PBS and Matrigel® to achieve a final concentration of 5×107 cells/mL. The Matrigel provides a localized extracellular matrix that enhances initial tumor take rates.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (nu/nu).

Phase 2: Randomization & Dosing
  • Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×(Length×Width2) .

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically day 10-14 post-inoculation), randomize mice into four groups (n=8/group) to ensure equal variance:

    • Group 1: Vehicle Control (p.o., q.d.)

    • Group 2: Compound 6q (Inactive Enantiomer, 30 mg/kg p.o., q.d.)

    • Group 3: Compound 6p (Active Inhibitor, 10 mg/kg p.o., q.d.)

    • Group 4: Compound 6p (Active Inhibitor, 30 mg/kg p.o., q.d.)

  • Administration: Dose animals via oral gavage daily for 21 days.

Phase 3: In-Life Monitoring & Tissue Harvest
  • Toxicity Checks: Record body weights twice weekly. A sustained weight loss of >10% indicates severe toxicity, requiring a dosing holiday.

  • Terminal Harvest: On Day 21, exactly 2 hours post-final dose (approximating Tmax​ for lipophilic small molecules), euthanize the animals via CO₂ asphyxiation.

  • Tissue Processing: Excise the tumors immediately. Cut each tumor in half:

    • Half A: Snap-freeze in liquid nitrogen for Western blot analysis (PD markers: p-RSK, p-c-Myc).

    • Half B: Fix in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for downstream Immunohistochemistry (IHC) to assess proliferation (Ki-67).

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative readouts, illustrating the dose-dependent efficacy of the active pyrazolylpyrrole inhibitor (6p) compared to its inactive enantiomer (6q) and vehicle.

Analytical MetricGroup 1: VehicleGroup 2: Cmpd 6q (30 mg/kg)Group 3: Cmpd 6p (10 mg/kg)Group 4: Cmpd 6p (30 mg/kg)
Mean Tumor Volume (Day 21) 1,250 mm³1,180 mm³650 mm³280 mm³
Tumor Growth Inhibition (TGI) N/A5.6%48.0%77.6%
Body Weight Change (%) +4.2%+3.8%+2.1%-1.5%
p-ERK (Thr202/Tyr204) Levels 100% (Baseline)95%180% (Paradoxical) 250% (Paradoxical)
p-RSK (Ser380) Inhibition 0%8%65%>90%
Ki-67 Positive Cells (IHC) 85%82%45%15%

Note: The paradoxical increase in p-ERK in Groups 3 and 4 confirms relief of negative feedback, while the profound suppression of p-RSK confirms successful downstream target engagement.

References

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Development of Extracellular Signal-Regulated Kinase Inhibitors Source: PMC - NIH URL:[Link]

  • A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer Source: Oncotarget URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of Pyrazolylpyrrole ERK1/2 Inhibitors in MAPK-Driven Oncology

Target Audience: Researchers, assay developers, and drug discovery scientists in oncology. Focus: Structural rationale, quantitative profiling, and self-validating workflows for pyrazolylpyrrole-based ERK inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists in oncology. Focus: Structural rationale, quantitative profiling, and self-validating workflows for pyrazolylpyrrole-based ERK inhibitors.

Rationale: The Strategic Shift to Direct ERK Inhibition

The Ras/Raf/MEK/ERK signal transduction cascade is a primary oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and non-small cell lung cancer. Historically, therapeutic interventions have targeted upstream nodes, such as mutated BRAF or MEK1/2. However, clinical efficacy is frequently undermined by acquired resistance, typically driven by pathway reactivation via alternative receptor tyrosine kinases (RTKs) or genetic alterations[1].

Because ERK1 and ERK2 serve as the terminal, convergent master kinases of this cascade, they represent a critical bottleneck. Direct inhibition of ERK1/2 bypasses upstream resistance mechanisms, making it a highly prioritized strategy in modern oncology drug development[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutated in Cancer) RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target Node) MEK->ERK Targets Downstream Effectors (RSK, Elk-1, c-Myc) ERK->Targets Inhibitor Pyrazolylpyrrole Inhibitor (e.g., GDC-0994) Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: MAPK signaling cascade and the intervention point of pyrazolylpyrrole ERK inhibitors.

Structural Biology of the Pyrazolylpyrrole Scaffold

The pyrazolylpyrrole class of inhibitors was initially identified through high-throughput screening campaigns aimed at discovering novel ATP-competitive ERK binders. Early crystallographic studies by revealed that the pyrazolylpyrrole scaffold occupies the adenine-binding pocket of ERK2[3].

Through structure-guided design, researchers exploited two distinct binding modes of the scaffold to optimize both potency and kinase selectivity. This optimization trajectory evolved the initial micromolar screening hits (e.g., Pyrazolylpyrrole 1) into highly potent, low-nanomolar preclinical tool compounds like CAY10561 (Compound 6p)[4], and ultimately paved the way for clinical candidates such as GDC-0994 (Ravoxertinib)[1].

Quantitative Profiling of Key Pyrazolylpyrrole Derivatives

To guide compound selection for your assays, the following table summarizes the binding affinities and developmental statuses of prominent pyrazolylpyrrole-based ERK inhibitors.

CompoundScaffold OriginTargetAffinity / PotencyDevelopmental Status
Pyrazolylpyrrole 1 PyrazolylpyrroleERK2 Ki​ = 2.3 µMInitial Screening Hit[3]
VTX-11e PyrazolylpyrroleERK2Micromolar rangeEarly Preclinical[2]
CAY10561 (Comp. 6p) PyrazolylpyrroleERK2 Ki​ = 2.0 nMPreclinical Tool Compound[4]
GDC-0994 (Ravoxertinib) Pyrazolylpyrrole-derivedERK1/2Low nanomolarPhase I/II Clinical Trials[1]

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful assay development requires understanding the causality behind the protocol steps. The following methodologies are designed to be self-validating systems, ensuring that the data you generate accurately reflects the mechanistic reality of pyrazolylpyrrole inhibitors.

Target_Engagement_Workflow Culture 1. Cell Culture (COLO 205) Dosing 2. Inhibitor Dosing (0.1 - 10 µM) Culture->Dosing Lysis 3. Protein Lysis & Extraction Dosing->Lysis Blot 4. Western Blot (pRSK vs pERK) Lysis->Blot Analysis 5. Feedback Loop Quantification Blot->Analysis

Figure 2: Workflow for validating ERK inhibitor target engagement via downstream substrate analysis.

Protocol 1: Cell-Free ATP-Competitive Kinase Assay

Objective: Validate the ATP-competitive nature of the pyrazolylpyrrole inhibitor against recombinant ERK2. Causality & Logic: Because pyrazolylpyrroles are designed to bind the ATP pocket, their apparent IC50​ must be dependent on the concentration of ATP in the assay. By running the kinase reaction at multiple ATP concentrations, a rightward shift in the IC50​ curve self-validates the competitive mechanism, ruling out allosteric interference or assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Substrate Mix: Dilute recombinant active ERK2 to a final assay concentration of 0.5 nM. Add a standardized peptide substrate (e.g., MBP or a specific TR-FRET tracer) at 1 µM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolylpyrrole inhibitor (e.g., CAY10561) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • ATP Stratification (The Critical Step): Initiate the reaction by adding ATP. Set up three parallel assay conditions with varying ATP concentrations: 10μM , 100μM , and 1mM .

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Terminate the reaction using a standard TR-FRET stop buffer (containing EDTA to chelate Mg2+ ). Read the plate on a compatible microplate reader.

  • Data Analysis: Plot the dose-response curves. An increase in the calculated IC50​ proportional to the ATP concentration confirms competitive binding at the hinge region.

Protocol 2: Cellular Target Engagement & Feedback Loop Analysis

Objective: Confirm intracellular target engagement and downstream pathway suppression in a BRAF-mutant cancer cell line. Causality & Logic: A widespread pitfall in evaluating ERK inhibitors is measuring phosphorylated ERK (pERK) to confirm inhibition. This is mechanistically flawed. ERK1/2 normally exerts negative feedback on upstream RAF and MEK. When a pyrazolylpyrrole inhibitor blocks ERK's catalytic activity, this negative feedback is relieved. Consequently, MEK hyperphosphorylates ERK, leading to a paradoxical increase in pERK levels[5]. To accurately validate target engagement, you must measure the phosphorylation of a downstream substrate, such as RSK (pRSK1), which will decrease in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture: Seed COLO 205 (BRAF V600E mutant) human colorectal cancer cells[4] in 6-well plates at 5×105 cells/well. Incubate overnight in RPMI-1640 supplemented with 10% FBS.

  • Compound Dosing: Treat cells with the pyrazolylpyrrole inhibitor at concentrations ranging from 0.01 µM to 10 µM for 2 hours. Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phosphorylation states). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Primary Antibody Probing (The Self-Validating Panel):

    • Probe for pRSK (Ser380) : Expected to decrease (confirms ERK catalytic inhibition).

    • Probe for pERK1/2 (Thr202/Tyr204) : Expected to increase (confirms relief of negative feedback).

    • Probe for Total ERK and GAPDH : Loading controls.

  • Quantification: Use densitometry to calculate the ratio of pRSK to Total ERK. The dose-dependent reduction of pRSK serves as the definitive metric for cellular IC50​ .

References

  • Aronov, A.M., et al. "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

  • Roskoski, R. "Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation." National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Plotnikov, A., et al. "Mutations That Confer Drug-Resistance, Oncogenicity and Intrinsic Activity on the ERK MAP Kinases—Current State of the Art." MDPI. Available at:[Link][1]

  • Ward, R.A., et al. "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." AACR Journals. Available at:[Link][5]

Sources

Method

Application Note: Preparation and Handling of Pyrazolylpyrrole ERK Inhibitors for In Vitro Assays

Introduction and Mechanistic Overview The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical node in the Mitogen-Activated Protein Kinase (MAPK) cascade, governing cellular proliferation, differentiation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical node in the Mitogen-Activated Protein Kinase (MAPK) cascade, governing cellular proliferation, differentiation, and survival[1]. Unregulated ERK activation is a hallmark of numerous oncogenic transformations, making it a prime target for pharmacological intervention[2].

Pyrazolylpyrrole ERK inhibitors, specifically the widely utilized compound CAY10561 (CAS: 933786-58-4) , represent a potent class of ATP-competitive inhibitors[1][2]. Unlike broad-spectrum kinase inhibitors, the pyrazolylpyrrole scaffold assumes a distinct binding mode within the ERK2 active site. It forms specific hydrogen bonds and hydrophobic interactions—facilitated by its chlorinated phenyl and pyrazole rings—that stabilize the inhibitor-enzyme complex and disrupt catalytic function[3][4]. This effectively halts the phosphorylation of downstream targets such as RSK-1, Elk-1, and c-Fos[5].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Targets Downstream Targets (RSK, Elk-1, c-Fos) ERK->Targets Cellular Proliferation & Survival Inhibitor Pyrazolylpyrrole ERK Inhibitor (CAY10561) Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: MAPK/ERK signaling cascade and the targeted ATP-competitive inhibition of ERK1/2 by pyrazolylpyrrole.

Physicochemical Properties and Solubility Profile

The structural architecture of CAY10561 (N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide) dictates its solubility[6]. The presence of multiple aromatic and halogenated groups renders the molecule highly lipophilic, meaning it is sparingly soluble in aqueous buffers but highly soluble in organic solvents[4][6].

Table 1: Physicochemical Properties of CAY10561

PropertyValue
CAS Number 933786-58-4[3]
Molecular Formula C22H17Cl2FN4O2[7]
Molecular Weight 459.30 g/mol [7]
Purity ≥98%[6]
UV/Vis λmax 270 nm[6]

Table 2: Solubility Profile and Maximum Concentrations

SolventMax Solubility (mg/mL)Max Solubility (mM)Experimental Recommendation
Ethanol (100%) ~5.0[6]~10.88Preferred for primary stock; excellent stability.
DMF ~2.5[6]~5.44Alternative organic stock solvent.
DMSO ~1.5[6]~3.26Standard for cell culture, but observe concentration limits.
1:1 Ethanol:PBS (pH 7.2) ~0.5[6]~1.08Maximum aqueous solubility; prepare fresh daily.

Causality Insight: The limited aqueous solubility (<0.5 mg/mL) is a direct consequence of the hydrophobic chlorinated phenyl rings[4]. Attempting to dissolve the crystalline solid directly into aqueous media will result in incomplete dissolution and inaccurate dosing. Always utilize a "solvent-first" approach[6].

Protocol: Preparation of Stock and Working Solutions

To ensure scientific integrity and reproducibility, the preparation of the inhibitor must follow a self-validating workflow.

Prep_Workflow Weigh Step 1: Weighing Crystalline Solid (CAY10561) Dissolve Step 2: Primary Stock Dissolve in 100% EtOH or DMSO (1.5 - 5 mg/mL) Weigh->Dissolve Purge Step 3: Preservation Purge with Inert Gas (N2 or Ar) Dissolve->Purge Dilute Step 4: Working Solution Dilute in PBS/Media (Max 0.5 mg/mL in 1:1 EtOH:PBS) Purge->Dilute Validate Step 5: Validation Check OD at 270 nm Inspect for precipitates Dilute->Validate

Figure 2: Step-by-step workflow for the preparation and validation of pyrazolylpyrrole ERK inhibitor solutions.

Step-by-Step Methodology

Phase 1: Primary Stock Preparation (Organic Phase)

  • Equilibration: Allow the vial of CAY10561 (stored at -20°C) to equilibrate to room temperature before opening to prevent condensation, which can introduce water and cause premature precipitation[6].

  • Dissolution: Dissolve the crystalline solid in 100% Ethanol to a concentration of 5 mg/mL (10.88 mM) or DMSO to 1.5 mg/mL (3.26 mM)[6]. Vortex for 30-60 seconds until the solution is completely clear.

  • Inert Gas Purging (Crucial): Purge the headspace of the storage vial with an inert gas (Nitrogen or Argon)[6]. Causality: The pyrrole core and secondary amines can be susceptible to slow oxidative degradation. Displacing oxygen maximizes the shelf life of the stock solution (stable for up to 4 years at -20°C)[6].

  • Aliquotting: Divide the stock into single-use aliquots to avoid repeated freeze-thaw cycles.

Phase 2: Working Solution Preparation (Aqueous Phase)

  • Solvent-First Dilution: For maximum solubility in aqueous buffers, take the Ethanol stock and dilute it 1:1 with PBS (pH 7.2)[6]. This yields a maximum intermediate concentration of ~0.5 mg/mL (~1.08 mM)[6].

  • Media Addition: Further dilute this intermediate solution into your pre-warmed cell culture media to reach your final assay concentration (typically 1-10 μM)[2]. Ensure the final concentration of organic solvent (EtOH or DMSO) in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Check: Before applying to cells, visually inspect the media under a microscope for micro-crystals. For rigorous validation, measure the absorbance of the working solution at 270 nm (the λmax of CAY10561)[6]. A linear correlation between expected concentration and absorbance confirms complete dissolution without precipitation.

  • Immediate Use: Do not store the aqueous working solution for more than 24 hours[6]. Causality: Thermodynamic instability in water will cause the lipophilic compound to gradually nucleate and precipitate, drastically reducing the active concentration available to the cells.

Experimental Workflow: In Vitro Cell Treatment

When applying pyrazolylpyrrole ERK inhibitors to cell lines (e.g., A375 melanoma cells or C2C12 myotubes)[2][8], precise timing and control conditions are required to establish causality in downstream assays.

  • Cell Seeding: Seed cells in a 6-well or 96-well plate and incubate for 18-24 hours to allow for adherence and logarithmic growth[2].

  • Starvation (Optional but Recommended): Serum-starve the cells for 12 hours prior to treatment. Causality: Serum contains variable levels of growth factors that basally activate RTKs. Starvation synchronizes the cells and lowers basal ERK phosphorylation, increasing the signal-to-noise ratio of the assay.

  • Inhibitor Treatment: Replace media with fresh media containing the CAY10561 working solution (e.g., 5 μM). Include a vehicle control well (e.g., 0.1% DMSO or EtOH) to baseline solvent effects.

  • Stimulation: After a 1-hour pre-incubation with the inhibitor, stimulate the cells with a known ERK activator (e.g., EGF or serum) for 15-30 minutes.

  • Harvest and Analysis: Lyse the cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Analyze via Western Blot, probing for total ERK and phosphorylated ERK (p-p44/42 MAPK)[8], as well as downstream targets like c-Fos[2], to validate the disruption of the signaling cascade.

References

  • Aronov, A. M., et al. "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." Journal of Medicinal Chemistry, 2007. URL: [Link]

  • W. C. Burrows, et al. "Non-atp dependent inhibitors of extracellular signal-regulated kinase (erk)." U.S. Patent Application US20140179743A1, 2014.
  • Hunt, L., et al. "The myokine Fibcd1 is an endogenous determinant of myofiber size and mitigates cancer-induced myofiber atrophy." Nature Communications, 2022. URL: [Link]

Sources

Application

Application Note: Biochemical Assay Strategies for Evaluating Pyrazolylpyrrole ERK1/2 Inhibitors

Scientific Context: Targeting the MAPK/ERK Pathway The RAS/RAF/MEK/ERK signaling cascade is a central oncogenic driver in numerous human cancers. While upstream inhibitors targeting BRAF or MEK have demonstrated clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a central oncogenic driver in numerous human cancers. While upstream inhibitors targeting BRAF or MEK have demonstrated clinical utility, therapeutic resistance frequently emerges via 1[1]. This biological bottleneck necessitates the development of direct ERK1/2 inhibitors. Through high-throughput screening and rigorous structure-guided design, the2 has been identified as a highly potent, ATP-competitive inhibitor of ERK1 and ERK2[2].

Mechanism of Action

Pyrazolylpyrroles function by occupying the ATP-binding pocket of the ERK kinase domain. Crystallographic studies reveal that these compounds form critical hydrogen bonds with the hinge region and interact intimately with the3, effectively locking the kinase in an inactive conformation[3]. By outcompeting ATP, pyrazolylpyrroles block the phosphorylation of downstream substrates (e.g., RSK) and transcription factors, halting cell cycle progression.

Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation (T-E-Y) TF Transcription Factors (Proliferation/Survival) ERK->TF Pathway Activation PYR Pyrazolylpyrrole Inhibitor PYR->ERK ATP-Competitive Inhibition

MAPK/ERK signaling cascade highlighting pyrazolylpyrrole-mediated ERK1/2 inhibition.

Assay Rationale: Why Luminescent ADP Detection?

To accurately evaluate the IC50​ and Ki​ of ATP-competitive inhibitors, the biochemical assay must accommodate physiological or highly variable ATP concentrations. Traditional radiometric assays are hazardous, while standard fluorescence assays often suffer from inner-filter effects at high ATP loads.

The4 is selected because it measures the accumulation of ADP rather than the depletion of ATP[4]. This provides a high signal-to-background ratio even at ATP concentrations up to 1 mM, ensuring that the competitive nature of the pyrazolylpyrrole scaffold is rigorously stressed and accurately quantified.

Workflow Step1 1. Kinase Reaction ERK2 + ATP + Substrate -> ADP + p-Substrate Step2 2. ATP Depletion Add ADP-Glo Reagent (Removes unreacted ATP) Step1->Step2 Step3 3. Signal Generation Convert ADP to ATP Luciferase -> Light Step2->Step3

Logic workflow of the ADP-Glo biochemical assay for measuring ERK2 kinase activity.

Experimental Protocol: Self-Validating ERK2 Kinase Assay

A robust protocol must be inherently self-validating. This methodology incorporates a 50 µM ATP-to-ADP conversion curve to ensure the luminescence signal remains within the linear dynamic range. Additionally, a DMSO tolerance control is mandatory; pyrazolylpyrroles are highly hydrophobic and require DMSO for solubility, which can 5 if the final concentration exceeds 1%[5].

Step-by-Step Methodology

1. Reagent Preparation

  • Kinase Buffer: Prepare a solution of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT[4].

    • Causality: BSA prevents the non-specific binding of the hydrophobic pyrazolylpyrrole to the microplate walls. DTT is critical to maintain the catalytic cysteine residues of ERK2 in a reduced, active state.

  • Enzyme: Dilute recombinant ERK2 enzyme to a working concentration of 1.25 ng/µL using the Kinase Buffer[5].

2. Inhibitor Pre-Incubation

  • In a 384-well low-volume white plate, add 1 µL of the pyrazolylpyrrole test compound (serially diluted in 5% DMSO)[4].

  • Add 2 µL of the diluted ERK2 enzyme to the wells.

  • Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced, preventing artificially inflated IC50​ values.

3. Kinase Reaction Initiation

  • Add 2 µL of the Substrate/ATP mix (e.g., Myelin Basic Protein [MBP] and 50 µM ATP) to initiate the reaction[4].

  • Incubate at room temperature for 60 minutes.

4. ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes[4].

    • Causality: This reagent immediately halts the kinase reaction and enzymatically depletes all unreacted ATP. This ensures the downstream luminescence is strictly a function of the ADP generated during the 60-minute reaction window.

5. Signal Generation & Detection

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes[4]. (This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction).

  • Record luminescence using a microplate reader (Integration time: 0.5–1.0 second).

Quality Control Metrics

Calculate the Z'-factor using positive controls (DMSO only, full kinase activity) and negative controls (no enzyme, background). A Z'-factor > 0.5 indicates a robust, high-throughput-ready assay system.

Quantitative Profiling: Selectivity Data

A major hurdle in kinase inhibitor development is achieving kinome selectivity. Structure-guided optimization of the pyrazolylpyrrole scaffold (specifically targeting alternative binding modes) yielded remarkable selectivity for ERK2 over closely related kinases like JNK3. Below is the counterscreening profile of a highly optimized6[6].

Kinase Target IC50​/Ki​ (µM)Fold-Selectivity (vs ERK2)
ERK2 0.002 1x (Reference)
PKA0.39195x
FLT30.75375x
SRC1.1550x
LCK1.2600x
AKT31.8900x
GSK33.31,650x
JNK34.02,000x
MEK1>4.0>2,000x

Table 1: Kinase counterscreening profile of the optimized pyrazolylpyrrole inhibitor (Compound 6p). Data illustrates the massive selectivity window achieved through structure-guided design targeting the ERK2 ATP-binding pocket[6].

References

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: NIH / PubMed Central URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Development of Extracellular Signal-Regulated Kinase Inhibitors Source: NIH / PubMed Central URL
  • ERK2 Kinase Assay Technical Manual Source: Promega Corporation URL
  • ERK1 Kinase Assay Kit Protocol Source: BPS Bioscience URL
  • (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazolylpyrrole ERK Inhibitor Concentration In Vitro

Welcome to the technical support center for the application of pyrazolylpyrrole-based ERK inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of pyrazolylpyrrole-based ERK inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the in vitro use of this specific class of inhibitors. Our goal is to equip you with the scientific rationale and methodologies to overcome common experimental hurdles and ensure the generation of robust and reproducible data.

Conceptual Overview: Targeting the ERK Signaling Pathway

The Ras/Raf/MEK/ERK signaling cascade is a pivotal pathway in cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in components like Ras or B-Raf, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the terminal kinases in this cascade, and their direct inhibition offers a strategic approach to suppress downstream signaling, even in the context of upstream resistance mechanisms.[4]

Pyrazolylpyrrole-based compounds have emerged as a novel class of potent and selective ATP-competitive inhibitors of ERK1/2.[2][5][6] These inhibitors typically interact with key residues in the ATP-binding pocket of ERK, including the hinge region and the gatekeeper residue, to block its kinase activity.[2] Understanding this mechanism is crucial for interpreting experimental outcomes and troubleshooting potential issues.

Signaling Pathway Diagram

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylation Inhibitor Pyrazolylpyrrole ERK Inhibitor Inhibitor->ERK Inhibition Gene Gene Expression (Proliferation, Survival) Transcription->Gene Regulation

Caption: The Ras/Raf/MEK/ERK signaling cascade and the point of intervention for pyrazolylpyrrole ERK inhibitors.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the experimental design and execution phases of working with pyrazolylpyrrole ERK inhibitors.

Q1: What is the recommended starting concentration range for a new pyrazolylpyrrole ERK inhibitor in a cell-based assay?

A1: A broad concentration range is advisable for initial screening.[7] We recommend starting with a dose-response curve spanning from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations. This wide range will help to identify the inhibitor's potency (IC50) and assess potential toxicity at higher concentrations.[8] A literature search for similar compounds or the specific cell line can provide a more tailored starting point.[8]

Q2: How do I properly dissolve and store my pyrazolylpyrrole ERK inhibitor?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9] Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture media is non-toxic, typically ≤0.5%.[7]

Q3: How long should I incubate my cells with the inhibitor before assessing ERK phosphorylation?

A3: The optimal incubation time can vary depending on the cell type and the specific research question. For assessing the direct inhibition of ERK phosphorylation, a shorter incubation time (e.g., 1-4 hours) is often sufficient. To investigate downstream effects on cell proliferation or viability, longer incubation times (e.g., 24-72 hours) are necessary.[10] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.[8]

Q4: Should I be concerned about off-target effects with pyrazolylpyrrole ERK inhibitors?

A4: While pyrazolylpyrrole inhibitors are designed for selectivity towards ERK, off-target kinase inhibition can occur, especially at higher concentrations. It is crucial to consider the inhibitor's selectivity profile. If available, consult the manufacturer's data or published literature for kinase panel screening results.[11][12] To minimize off-target effects, use the lowest effective concentration that achieves the desired level of ERK inhibition.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during in vitro experiments with pyrazolylpyrrole ERK inhibitors.

Problem 1: Suboptimal or No Inhibition of ERK Phosphorylation

You've treated your cells with the pyrazolylpyrrole ERK inhibitor, but your Western blot or other assay shows little to no decrease in phosphorylated ERK (p-ERK) levels.

Troubleshooting Workflow

G_Troubleshoot_No_Inhibition Start No p-ERK Inhibition Observed Check_Compound Step 1: Verify Compound Integrity - Purity & Identity (HPLC/MS) - Solubility in Assay Buffer - Proper Storage & Handling Start->Check_Compound Check_Assay Step 2: Validate Assay Components - Active Kinase (Positive Control) - Substrate Quality & Concentration - ATP Concentration Check_Compound->Check_Assay Compound OK Check_Conditions Step 3: Optimize Assay Conditions - Inhibitor Concentration Range - Incubation Time - Cell Health & Density Check_Assay->Check_Conditions Assay Components OK Check_Detection Step 4: Confirm Detection Method - Antibody Specificity (p-ERK vs. Total ERK) - Signal-to-Background Ratio - Assay Interference Check_Conditions->Check_Detection Conditions Optimized Resolved Issue Resolved Check_Detection->Resolved Detection Validated

Caption: A step-by-step workflow for troubleshooting the lack of p-ERK inhibition.

Detailed Troubleshooting Steps
  • Verify Compound Integrity and Handling:

    • Purity and Identity: If possible, confirm the purity and identity of your inhibitor stock using methods like HPLC or mass spectrometry. Impurities or degradation can significantly reduce activity.[9]

    • Solubility: Ensure the inhibitor is fully dissolved in the assay buffer at the tested concentrations. Precipitated compound is not bioavailable. Visually inspect for precipitates and consider testing solubility in a separate experiment.[9]

    • Storage and Stability: Confirm that the compound has been stored under the recommended conditions (e.g., protected from light, appropriate temperature).[9] Avoid multiple freeze-thaw cycles of the stock solution.[9]

  • Validate Assay Components and Conditions:

    • Positive Control: Include a known, well-characterized ERK inhibitor as a positive control. If the control inhibitor is effective, the issue likely lies with your pyrazolylpyrrole compound.[9]

    • Cellular Activation: Ensure that the ERK pathway is robustly activated in your experimental system. Include a positive control for pathway activation (e.g., treatment with a growth factor like EGF or FGF) to confirm that there is a detectable p-ERK signal to inhibit.

    • ATP Concentration (for biochemical assays): In cell-free kinase assays, high ATP concentrations can compete with ATP-competitive inhibitors, leading to an underestimation of their potency.[9] Perform the assay at an ATP concentration at or near the Km of the enzyme for ATP.[13]

  • Optimize Experimental Parameters:

    • Concentration Range: Your initial concentration range may be too low. Test a broader range, extending into higher micromolar concentrations.

    • Incubation Time: The chosen incubation time may be too short for the inhibitor to effectively engage its target. Perform a time-course experiment to identify the optimal incubation period.[9]

Problem 2: Significant Cell Death or Cytotoxicity Observed

At concentrations where you expect to see specific inhibition of ERK, you observe widespread cell death, confounding the interpretation of your results.

Troubleshooting Workflow

G_Troubleshoot_Cytotoxicity Start High Cytotoxicity Observed Perform_Viability_Assay Step 1: Quantify Cytotoxicity - Perform Dose-Response Viability Assay (MTT, LDH) - Determine CC50 (Cytotoxic Concentration 50%) Start->Perform_Viability_Assay Compare_IC50_CC50 Step 2: Assess Therapeutic Window - Compare p-ERK IC50 with CC50 - Is CC50 >> IC50? Perform_Viability_Assay->Compare_IC50_CC50 Optimize_Concentration Step 3: Optimize Inhibitor Concentration - Use concentrations below the CC50 - Focus on the lower end of the IC50 curve Compare_IC50_CC50->Optimize_Concentration Yes Consider_Off_Target Step 4: Investigate Off-Target Effects - Review Kinase Selectivity Profile - Consider alternative inhibitors with better selectivity Compare_IC50_CC50->Consider_Off_Target No Resolved Optimized Concentration Identified Optimize_Concentration->Resolved

Caption: A decision-making workflow for addressing inhibitor-induced cytotoxicity.

Detailed Troubleshooting Steps
  • Quantify Cytotoxicity:

    • Perform a formal cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).[14][15] Common methods include MTT, MTS, or resazurin-based assays for metabolic activity, or LDH release assays for membrane integrity.[15][16]

    • Run this assay in parallel with your functional assays, using the same cell line, seeding density, and incubation times.

  • Determine the Therapeutic Window:

    • Compare the IC50 for p-ERK inhibition with the CC50. A large therapeutic window (CC50 >> IC50) indicates that the inhibitor is potent against its target at non-toxic concentrations.

    • If the IC50 and CC50 values are very close, it suggests that the observed phenotype may be due to general cytotoxicity rather than specific ERK inhibition.

  • Optimize Inhibitor Concentration and Duration:

    • Select concentrations for your experiments that are well below the determined CC50.[7]

    • Consider reducing the duration of inhibitor exposure to minimize toxicity while still achieving sufficient target engagement.[7]

Problem 3: Inconsistent Results and High Variability Between Experiments
Troubleshooting Steps
  • Standardize Cell Culture and Plating:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells of your plates. Edge effects can be a source of variability; consider not using the outer wells of the plate for data collection.[17]

    • Serum Starvation: If your assay requires serum starvation to reduce basal p-ERK levels, optimize the duration of starvation. Insufficient starvation can lead to high background, while prolonged starvation can affect cell health.[17]

  • Review Assay Protocol and Reagent Handling:

    • Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

    • Reagent Stability: Prepare fresh dilutions of the inhibitor for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

    • Assay Controls: Consistently include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Data Analysis and Normalization:

    • Normalization of p-ERK Signal: When performing Western blots, always normalize the p-ERK signal to the total ERK signal for each sample.[18][19] This accounts for any variations in protein loading between lanes.[18]

    • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.

Key Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK

This protocol provides a detailed method for assessing the phosphorylation status of ERK1/2 in response to inhibitor treatment.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • If necessary, serum-starve the cells for a predetermined time (e.g., 4-16 hours).

    • Pre-treat cells with varying concentrations of the pyrazolylpyrrole ERK inhibitor for the desired duration.

    • Include a vehicle control (e.g., DMSO) and a positive control for ERK activation (e.g., 100 ng/mL EGF for 15 minutes).[18]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[18]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18][20]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[18]

    • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.[18]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can increase background.[18]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.[20]

    • Wash the membrane three times for 10 minutes each with TBST.[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane as described above.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

    • Quantify the band intensities using densitometry software.

  • Stripping and Re-probing for Total ERK:

    • After detecting p-ERK, strip the membrane using a commercial stripping buffer or a mild stripping buffer (e.g., glycine-HCl based).

    • Wash the membrane thoroughly and re-block with 5% BSA in TBST.

    • Incubate with a primary antibody against total ERK1/2.

    • Repeat the secondary antibody and detection steps.

    • Normalize the p-ERK signal to the total ERK signal for each sample.[18]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the impact of the inhibitor on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the pyrazolylpyrrole ERK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the CC50 value.

Quantitative Data Summary

The following table provides a general reference for expected concentration ranges. Note that these values are highly dependent on the specific pyrazolylpyrrole compound and the cell line being used.

ParameterTypical RangeRationale
p-ERK Inhibition IC50 1 nM - 10 µMPotent pyrazolylpyrrole inhibitors can have IC50 values in the low nanomolar range.[21] A wider range is often observed in cell-based assays compared to biochemical assays.
Cell Proliferation GI50 10 nM - 50 µMThe concentration required to inhibit cell growth by 50% is typically higher than the p-ERK IC50, reflecting the complexity of cellular responses.
Cytotoxicity CC50 >10 µMA desirable inhibitor should exhibit low cytotoxicity, with a CC50 value significantly higher than its effective concentration for target inhibition.
Final DMSO Concentration ≤0.5%High concentrations of DMSO can be toxic to cells and may interfere with the assay.

References

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology. Retrieved March 29, 2026, from [Link]

  • Aronov, A. M., et al. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, 50(6), 1280–1287.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. Retrieved March 29, 2026, from [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health LifeSciences. Retrieved March 29, 2026, from [Link]

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys. Retrieved March 29, 2026, from [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 29, 2026, from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Reaction Biology. Retrieved March 29, 2026, from [Link]

  • Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018, December 5). PNAS. Retrieved March 29, 2026, from [Link]

  • (PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors - PubMed. (2007, March 22). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017, June 12). Enzymlogic. Retrieved March 29, 2026, from [Link]

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research. (2019, December 5). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - Frontiers. (2022, September 25). Frontiers. Retrieved March 29, 2026, from [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (2025, December 16). MDPI. Retrieved March 29, 2026, from [Link]

  • Why Kinase Assays Fail in Screening (and How to Fix Them) - BellBrook Labs. (2026, March 12). BellBrook Labs. Retrieved March 29, 2026, from [Link]

  • Local generation and efficient evaluation of numerous drug combinations in a single sample. (2023, April 11). Nature. Retrieved March 29, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Anticancer Research. Retrieved March 29, 2026, from [Link]

  • Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. (n.d.). SpringerLink. Retrieved March 29, 2026, from [Link]

  • Erk Signal Transduction Explained: Step-by-Step Process & Key Concepts - Assay Genie. (2024, February 7). Assay Genie. Retrieved March 29, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). BellBrook Labs. Retrieved March 29, 2026, from [Link]

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025, April 29). Bitesize Bio. Retrieved March 29, 2026, from [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Structure-Guided Design of Potent and Selective Pyrimidylpyrrole Inhibitors of Extracellular Signal-Regulated Kinase (ERK) Using Conformational Control | Journal of Medicinal Chemistry - ACS Publications. (2009, September 22). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. Retrieved March 29, 2026, from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

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  • Dual-mechanism ERK1/2 inhibitors exploit a distinct binding mode to block phosphorylation and nuclear accumulation of - Astex Pharmaceuticals. (2019, December 2). Astex Pharmaceuticals. Retrieved March 29, 2026, from [Link]

  • ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - AACR Journals. (2018, August 14). AACR Journals. Retrieved March 29, 2026, from [Link]

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  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). MDPI. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Selectivity of Pyrazolylpyrrole ERK Inhibitors

Welcome to the Advanced Application Support Center. As drug development professionals targeting the MAPK/ERK pathway, you are likely aware that achieving high kinome selectivity with ATP-competitive inhibitors is a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals targeting the MAPK/ERK pathway, you are likely aware that achieving high kinome selectivity with ATP-competitive inhibitors is a significant hurdle. This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to help you optimize the selectivity and cellular target engagement of pyrazolylpyrrole-based ERK inhibitors.

Mechanistic Context: The MAPK/ERK Pathway

Extracellular signal-regulated kinase (ERK) is the terminal node in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently hyperactivated in human cancers. Pyrazolylpyrrole derivatives act as ATP-competitive inhibitors, blocking ERK phosphorylation of downstream transcription factors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Target Nuclear Transcription Factors ERK->Target Inhibitor Pyrazolylpyrrole Inhibitor Inhibitor->ERK ATP-Competitive Inhibition

MAPK/ERK Signaling Cascade and Pyrazolylpyrrole Inhibitor Intervention Point.

FAQs: Structural Design & Off-Target Liability

Q: Why does my pyrazolylpyrrole derivative show erratic Structure-Activity Relationships (SAR) and high cross-reactivity with kinases like JNK3 or PKA? A: The pyrazolylpyrrole scaffold is highly flexible and prone to assuming multiple, distinct binding modes within the conserved ATP-binding pocket of kinases[1]. In early screening hits, the core amide can "flip," allowing the molecule to satisfy the hydrogen-bonding requirements of unintended targets like JNK3. Causality & Solution: To lock the molecule into a single, ERK-selective conformation, you must introduce specific steric bulk. As demonstrated by 1, applying structure-guided design (such as 3D-QSAR and side-chain hopping[2]) to introduce a 3-chloro-4-fluorophenyl group forces the scaffold into a "flipped out" conformation[1]. This specific orientation clashes with the hinge region of JNK3 but perfectly complements the ERK2 active site, yielding sub-nanomolar potency ( Ki​ = 2 nM) and >43-fold selectivity over JNK3[1].

Q: How can I confirm the exact binding mode of my optimized lead compound? A: X-ray crystallography is non-negotiable for validating the binding mode. You must co-crystallize your compound with ERK2 to verify that the pyrazolylpyrrole core maintains the intended hydrogen bonds with the hinge region (typically Met108 in ERK2) without inducing an unintended DFG-out shift. (See Protocol 2 below for methodology).

Troubleshooting Guide: Selectivity Profiling Discrepancies

The Issue: Your pyrazolylpyrrole lead shows excellent selectivity in cell-free kinome panels (e.g., KINOMEscan), but fails to selectively engage ERK—or exhibits high toxicity—in live-cell assays.

Root Cause Analysis: Cell-free panels often utilize truncated kinase domains and operate without physiological ATP competition[3]. Because pyrazolylpyrroles are ATP-competitive, the high intracellular ATP concentration (1–5 mM) drastically shifts the apparent IC50​ . Furthermore, the intracellular milieu and full-length protein folding can restrict access to the binding pocket, revealing unanticipated off-target interactions in intact cells[3][4].

The Solution: Live-Cell NanoBRET Target Engagement To bridge this gap, transition to a NanoBRET (Bioluminescence Resonance Energy Transfer) assay. This system measures equilibrium and kinetic selectivity in intact cells against full-length kinases, providing a highly accurate physiological binding profile[4].

Quantitative Data Summary

Below is a comparative data table illustrating the expected shift between cell-free and live-cell profiling for a highly optimized pyrazolylpyrrole inhibitor (e.g., Compound 6p[1]).

Kinase TargetCell-Free Ki​ (nM)Live-Cell NanoBRET IC50​ (nM)*Fold Selectivity (vs ERK2)
ERK2 2181.0x (Reference)
JNK3 >4,000>10,000>500x
PKA ~400~1,500~83x
MEK1 >10,000>10,000>500x

*Note: Live-cell values illustrate the physiological shift in apparent potency due to millimolar intracellular ATP competition.

NanoBRET_Workflow Transfect 1. Transfect Cells (ERK2-NanoLuc) Tracer 2. Add Fluorescent Kinase Tracer Transfect->Tracer Inhibitor 3. Add Inhibitor (Competition) Tracer->Inhibitor Measure 4. Quantify BRET Signal Decay Inhibitor->Measure

Live-Cell NanoBRET Target Engagement Workflow for Kinase Selectivity Profiling.

Self-Validating Experimental Protocols

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Objective: Quantify the intracellular target occupancy and selectivity of pyrazolylpyrrole inhibitors.

  • Cell Seeding & Transfection: Transfect HEK293 cells with a plasmid encoding full-length ERK2 fused to NanoLuc. Seed into 384-well plates at 2×104 cells/well.

    • Validation Checkpoint: Transfect a parallel control group with an empty NanoLuc vector to establish the basal luminescence threshold and ensure uniform expression.

  • Tracer Addition: Add the cell-permeable fluorescent kinase tracer (e.g., Promega Tracer K4) at a concentration equal to its pre-determined intracellular KD​ .

  • Inhibitor Competition: Treat cells with a 10-point serial dilution of your pyrazolylpyrrole inhibitor. Incubate for 2 hours at 37°C to allow equilibration.

    • Validation Checkpoint: Include a known selective ERK inhibitor (e.g., Ravoxertinib) as a positive control to validate the dynamic range and Z′ -factor of the assay (target Z′>0.6 ).

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).

  • Data Analysis: Plot the BRET ratio against inhibitor concentration to determine the IC50​ . Convert to apparent intracellular KD​ using the Cheng-Prusoff equation.

Protocol 2: Co-Crystallization of ERK2 with Pyrazolylpyrrole Inhibitors

Objective: Structurally validate the "flipped out" binding mode to confirm selectivity mechanisms.

  • Protein Purification: Express unphosphorylated human ERK2 (residues 1-360) in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT.

    • Validation Checkpoint: Assess purity via SDS-PAGE (>95%) and confirm monodispersity via Dynamic Light Scattering (DLS) to ensure the protein is crystallization-grade.

  • Complex Formation: Incubate 10 mg/mL of purified ERK2 with a 3-fold molar excess of the pyrazolylpyrrole inhibitor (dissolved in 100% DMSO, final DMSO < 2%) for 2 hours on ice.

    • Validation Checkpoint: Perform a Differential Scanning Fluorimetry (DSF/Thermal Shift) assay. A positive shift in the melting temperature ( Tm​ ) confirms inhibitor binding and complex stabilization prior to crystallization trials.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5). Incubate at 20°C.

  • Data Collection & Refinement: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and freeze in liquid nitrogen. Collect X-ray diffraction data and solve the structure by molecular replacement using a known apo-ERK2 model (e.g., PDB: 1ERK).

References

  • Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors Source: American Chemical Society (acs.org) URL:[Link]

  • Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping Source: National Institutes of Health (nih.gov) URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv (biorxiv.org) URL:[Link]

Sources

Troubleshooting

common pitfalls in pyrazolylpyrrole ERK inhibitor studies

Welcome to the Technical Support & Troubleshooting Center for Pyrazolylpyrrole ERK Inhibitors . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Pyrazolylpyrrole ERK Inhibitors . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique biochemical and cellular challenges associated with this highly specific class of compounds.

Pyrazolylpyrroles are potent, ATP-competitive inhibitors of the Extracellular Signal-Regulated Kinase (ERK1/2)[1]. While they offer exceptional control over the penultimate step of the RAS/RAF/MEK/ERK oncogenic pathway, their unique binding mechanics often lead to misinterpreted assay results and unexpected selectivity profiles.

Pathway Visualization & Mechanism of Action

To troubleshoot effectively, we must first establish the causality of the signaling cascade. Pyrazolylpyrroles do not prevent the upstream activation of the pathway; rather, they competitively block the ATP-binding pocket of ERK, preventing it from phosphorylating downstream targets like RSK[1].

G RTK RTK / GPCR RAS RAS (GTP) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates ERK->RAF Negative Feedback RSK RSK (Downstream) ERK->RSK Phosphorylates Inhibitor Pyrazolylpyrrole Inhibitor Inhibitor->ERK ATP-Competitive Blockade

MAPK/ERK signaling pathway highlighting pyrazolylpyrrole ATP-competitive inhibition and feedback.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The "p-ERK Paradox" — Why is my Western Blot showing an increase in phosphorylated ERK (p-ERK) after inhibitor treatment?

A: This is the most common pitfall in ERK inhibitor studies and is a physiological phenomenon, not a compound failure[2]. Pyrazolylpyrroles (such as CAY10561) bind directly to the ERK kinase domain[3]. While they completely shut down ERK's catalytic activity, they do not prevent MEK from phosphorylating ERK. The Causality: Active ERK normally exerts a negative feedback loop on RAF and MEK. By inhibiting ERK, you relieve this feedback inhibition. MEK becomes hyperactivated and continuously phosphorylates the inhibited ERK molecules. The Fix: Never use p-ERK as a marker for direct ERK inhibitor efficacy. You must measure the phosphorylation of a direct downstream substrate, such as p90 ribosomal S6 kinase (p-RSK at Ser380)[4].

Q2: Why is my pyrazolylpyrrole derivative showing high off-target cytotoxicity, specifically related to JNK3?

A: Early-generation pyrazolylpyrrole carboxamides suffer from a structural vulnerability: the scaffold can adopt a "flipped" binding mode. X-ray crystallography reveals that the pyrazolylpyrrole core binds to the ATP pocket of c-Jun N-terminal kinase 3 (JNK3) in an orientation almost exactly opposite to its ERK2-bound conformation[5]. The Fix: Structure-guided optimization is required. Utilizing derivatives with bulky hydrophobic substitutions on the benzylamide moiety (e.g., 2,3-difluorobenzylamide) creates a steric clash in the JNK3 pocket while stabilizing the ERK2 conformation, pushing the selectivity window from <10-fold to >2000-fold[6].

Q3: I am using an AlphaScreen™ SureFire™ ERK assay. Why are my IC50 values inconsistent?

A: The AlphaScreen SureFire ERK assay is designed to measure p-ERK levels and is highly effective for screening upstream GPCR or MEK modulators[7]. Because pyrazolylpyrroles cause a paradoxical accumulation of p-ERK, this assay will yield confounding, non-dose-responsive results for direct ERK inhibitors. The Fix: Switch your high-throughput screening to a NanoBRET™ Target Engagement assay (which measures direct intracellular binding to ERK2) or an AlphaScreen assay specifically configured for p-RSK[4].

Quantitative Data: Overcoming the JNK3 Selectivity Pitfall

To assist in compound selection, the following table summarizes how specific structural modifications to the pyrazolylpyrrole scaffold resolve the JNK3 cross-reactivity issue[1],[6],[3].

CompoundERK2 K_i (nM)JNK3 K_i (nM)Selectivity Window (JNK3/ERK2)Key Structural Feature & Causality
Screening Hit 1 2,300NDN/AUnsubstituted core; highly flexible, allows flipped binding.
Compound 5g 86~800~9.3xBenzylamide substitution; improves ERK2 potency but retains JNK3 affinity.
Compound 5k ~40~800~20.0x2,3-difluorobenzylamide; introduces mild steric clash in JNK3 pocket.
CAY10561 (6p) 24,0002,000x Optimized benzylamide; locks ERK2 conformation, completely blocking JNK3 fit.

Standardized Methodology: Validating Intracellular Target Engagement

To avoid the "p-ERK Paradox," use this self-validating Western Blot protocol to confirm that your pyrazolylpyrrole is actively engaging ERK and shutting down downstream signaling[4].

Step 1: Cell Culture & Starvation Seed MAPK-driven cells (e.g., HCT-116 or A375) in 6-well plates. Once adhered (approx. 24h), wash with PBS and switch to serum-free media for 4–6 hours. Causality: Serum starvation reduces basal kinase activity, ensuring that subsequent stimulation provides a clean, high-contrast signal.

Step 2: Inhibitor Pre-treatment Treat the cells with a concentration gradient of the pyrazolylpyrrole inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1–2 hours at 37°C. Include a DMSO-only vehicle control.

Step 3: Pathway Stimulation (Self-Validation Step) Add 50 ng/mL Epidermal Growth Factor (EGF) or PMA to all wells (except a true negative control) for exactly 15 minutes. Causality: This forces the activation of the RAS/RAF/MEK cascade. If the downstream target (RSK) remains unphosphorylated despite this massive upstream push, your inhibitor is definitively working.

Step 4: Cell Lysis Wash cells rapidly with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the phosphate groups during lysis, yielding false positives for inhibition.

Step 5: SDS-PAGE & Immunoblotting Quantify protein via BCA assay. Run 20 µg of lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

Step 6: Target Probing Probe the membrane overnight at 4°C with the following primary antibodies:

  • Anti-p-RSK (Ser380): The primary marker of successful ERK inhibition.

  • Anti-p-ERK (Thr202/Tyr204): The feedback loop marker (should increase or remain high).

  • Anti-Total ERK & Anti-GAPDH: Loading controls to ensure equal protein distribution.

Workflow Start Treat Cells with Pyrazolylpyrrole Inhibitor Lysis Lyse Cells & Run Western Blot Start->Lysis Check_pERK Observe p-ERK Levels Lysis->Check_pERK Check_pRSK Observe p-RSK Levels Lysis->Check_pRSK Result1 p-ERK Increases (Feedback Loop Active) Check_pERK->Result1 Result2 p-RSK Decreases (Downstream Inhibited) Check_pRSK->Result2 Success Result3 p-RSK Unchanged (Inhibitor Failed) Check_pRSK->Result3 Failure

Logical workflow for validating pyrazolylpyrrole ERK inhibitor efficacy via Western Blot.

References

  • Aronov, A. M., et al. "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • "Phospho-ERK Assays - Assay Guidance Manual." NCBI Bookshelf, National Institutes of Health. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating In Vivo Toxicity of Pyrazolylpyrrole ERK Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and addressing the in vivo toxicities associated with pyrazolylpyrrole-based ERK i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and addressing the in vivo toxicities associated with pyrazolylpyrrole-based ERK inhibitors. By integrating mechanistic insights with practical troubleshooting, this document aims to facilitate the safe and effective preclinical development of this important class of therapeutic agents.

Introduction to Pyrazolylpyrrole ERK Inhibitors and In Vivo Toxicity

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5][6] Pyrazolylpyrrole-based compounds have emerged as a promising class of potent and selective ATP-competitive inhibitors of ERK1/2, the terminal kinases in this cascade.[5][7][8] By targeting the final step in this pathway, these inhibitors offer a strategy to overcome resistance mechanisms that can arise with upstream inhibitors like those targeting RAF or MEK.[9][10]

However, the ubiquitous role of the ERK pathway in normal physiological processes presents a significant challenge: on-target toxicity.[4] Inhibition of ERK signaling in healthy tissues can lead to a range of adverse effects. This guide will delve into the common toxicities observed with pyrazolylpyrrole ERK inhibitors in vivo, their underlying mechanisms, and provide structured, actionable guidance for their management in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vivo toxicities observed with pyrazolylpyrrole ERK inhibitors?

A1: Based on preclinical studies with various MAPK pathway inhibitors, the most frequently encountered toxicities are often related to tissues with high rates of cellular turnover or those highly dependent on ERK signaling for normal function. While specific profiles can vary between compounds, common findings include:

  • Dermatological Toxicities: Rashes are a common on-target toxicity due to the role of ERK signaling in skin homeostasis.[4]

  • Gastrointestinal (GI) Toxicities: Diarrhea and other GI disturbances can occur due to the disruption of the intestinal epithelial barrier, which relies on ERK signaling for its maintenance and repair.[4]

  • Cardiovascular Toxicities: A significant concern with kinase inhibitors is cardiotoxicity, which can manifest as left ventricular dysfunction, hypertension, or QT prolongation.[11][12][13][14][15] While direct cardiotoxicity from ERK inhibition in normal heart tissue is a potential risk, some cardiovascular effects may also be off-target.[16]

  • Neurotoxicity: Given the role of ERK in neuronal development and function, neurotoxic effects can be a concern, particularly with developing organisms.[17]

  • Retinal Toxicities: Retinal vein occlusion and other ocular toxicities have been reported with MAPK inhibitors.[18]

Q2: Are the observed toxicities primarily due to on-target (ERK inhibition) or off-target effects?

A2: Many of the common toxicities, such as rash and diarrhea, are considered "on-target" effects resulting from the inhibition of wild-type ERK signaling in normal tissues.[4] However, off-target effects against other kinases can contribute to the overall toxicity profile of a specific pyrazolylpyrrole inhibitor. The selectivity of the inhibitor is a critical factor. For instance, early pyrazolylpyrrole scaffolds showed some cross-reactivity with JNK3, which required structure-guided optimization to improve selectivity.[5][8] A thorough kinase panel screening is essential to understand the off-target profile of any new inhibitor.

Q3: How can I differentiate between on-target and off-target toxicities in my in vivo studies?

A3: Differentiating between on- and off-target toxicities requires a multi-pronged approach:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your lead compound with varying potency against ERK and off-target kinases. If toxicity correlates with ERK inhibition potency across a series of compounds, it is more likely to be an on-target effect.

  • Pharmacodynamic (PD) Biomarkers: Correlate the onset and severity of toxicity with the degree of target engagement (i.e., inhibition of ERK phosphorylation) in both tumor and normal tissues.

  • Genetically Engineered Models: Utilize knockout or conditional knockout models for ERK1/2 to mimic the on-target effects of the inhibitor and compare the phenotype to that observed with drug treatment.

  • Dose-Response Relationship: Carefully evaluate the dose-response relationship for both efficacy and toxicity. A narrow therapeutic window may suggest significant on-target toxicity.

Troubleshooting In Vivo Toxicity

This section provides a structured approach to identifying and mitigating common toxicities encountered during in vivo studies with pyrazolylpyrrole ERK inhibitors.

Issue 1: Severe Body Weight Loss (>15-20%) and General Morbidity

This is a common and serious sign of toxicity that requires immediate attention.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Dose is too high Conduct a Maximum Tolerated Dose (MTD) study. Start with a dose-escalation scheme to identify the highest dose that does not induce severe toxicity.[19]Establishes a safe starting point for efficacy studies and defines the therapeutic window.
Vehicle-related toxicity Administer the vehicle alone to a control group. To rule out any adverse effects caused by the formulation components (e.g., DMSO, PEG300, Tween-80).
Gastrointestinal toxicity leading to poor nutrient absorption Monitor for signs of diarrhea and dehydration. Consider supportive care such as subcutaneous fluid administration. Perform histopathological analysis of the GI tract.To determine if GI distress is the primary driver of weight loss.
Off-target toxicities Perform a broad in vitro kinase panel screen. To identify potential off-target kinases that could be contributing to the observed toxicity.
Issue 2: Cardiovascular Abnormalities (e.g., changes in heart rate, blood pressure)

Cardiovascular toxicity is a major concern for kinase inhibitors.[14][15]

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
On-target inhibition of ERK in cardiac tissue Monitor cardiac function using non-invasive methods (e.g., echocardiography) or telemetry. Measure cardiac biomarkers like troponin-I in serum.[14][15]Provides direct evidence of cardiac dysfunction and damage.
Off-target effects on ion channels or other kinases crucial for cardiac function Perform in vitro assays for hERG channel inhibition and a panel of safety-related kinases. To identify potential mechanisms of cardiotoxicity unrelated to ERK inhibition.
Hemodynamic effects leading to cardiac stress In anesthetized animal models, measure hemodynamic parameters such as heart rate, blood pressure, and left ventricular contractility. [14][15]To understand the direct pharmacological effects of the compound on the cardiovascular system.
Issue 3: Dermatological and/or Ocular Toxicities

These are common on-target effects of MAPK pathway inhibitors.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
On-target ERK inhibition in skin and eyes Perform regular clinical observations of the skin and eyes. Consider histopathological examination of affected tissues.To characterize the nature and severity of the toxicity.
Intermittent Dosing Schedules Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off). [20]May allow for recovery of normal tissues and reduce the severity of on-target toxicities while maintaining anti-tumor efficacy.
Combination Therapy Investigate combinations with agents that may mitigate specific toxicities. For example, combining with a PI3K/mTOR inhibitor has been explored.[20]To potentially enhance efficacy while managing toxicity. However, combination therapies can also lead to increased toxicity.[21]

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a pyrazolylpyrrole ERK inhibitor that can be administered without causing unacceptable toxicity.

Materials:

  • Pyrazolylpyrrole ERK inhibitor

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Appropriate mouse or rat strain

  • Standard animal housing and care facilities

  • Animal balance

  • Syringes and appropriate needles for the route of administration

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro potency and any preliminary in vivo data, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the inhibitor or vehicle daily (or as per the intended clinical schedule) for a defined period (e.g., 14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration).

  • Endpoint: The MTD is typically defined as the dose that results in no more than 15-20% body weight loss and no signs of severe, irreversible toxicity.[19]

Protocol 2: Pharmacodynamic (PD) Assessment of Target Engagement

Objective: To confirm that the pyrazolylpyrrole ERK inhibitor is hitting its target (ERK) in vivo and to correlate target engagement with efficacy and toxicity.

Materials:

  • Tumor-bearing animals from an efficacy study or a separate cohort.

  • Pyrazolylpyrrole ERK inhibitor and vehicle.

  • Tissue homogenization buffer with protease and phosphatase inhibitors.

  • Western blotting reagents (antibodies against p-ERK, total ERK, etc.).

Procedure:

  • Dosing and Tissue Collection:

    • Administer a single dose or multiple doses of the inhibitor.

    • At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize the animals and collect tumor and normal tissues of interest (e.g., skin, colon, heart).

  • Tissue Processing: Immediately snap-freeze tissues in liquid nitrogen or process for protein extraction.

  • Western Blotting:

    • Prepare tissue lysates and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Analysis: Quantify the band intensities to determine the extent of p-ERK inhibition relative to total ERK levels at different doses and time points.

Visualizing Key Concepts

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Phosphorylates Pyrazolylpyrrole\nInhibitor Pyrazolylpyrrole Inhibitor Pyrazolylpyrrole\nInhibitor->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Survival Survival Differentiation Differentiation

Toxicity_Troubleshooting_Workflow Start In Vivo Toxicity Observed (e.g., >15% Body Weight Loss) CheckDose Is the dose appropriate? (Review MTD data) Start->CheckDose CheckVehicle Is the vehicle non-toxic? CheckDose->CheckVehicle Yes DoseDeescalation Dose De-escalation or Schedule Modification CheckDose->DoseDeescalation No CharacterizeToxicity Characterize Specific Organ Toxicity (Histopathology, Biomarkers) CheckVehicle->CharacterizeToxicity Yes Reformulate Reformulate Vehicle CheckVehicle->Reformulate No OnTarget On-Target Toxicity? CharacterizeToxicity->OnTarget DoseDeescalation->Start Re-evaluate Reformulate->Start Re-evaluate OffTarget Off-Target Toxicity? OnTarget->OffTarget No ManageOnTarget Manage On-Target Effects (Intermittent Dosing, Supportive Care) OnTarget->ManageOnTarget Yes RedesignCompound Redesign Compound for Improved Selectivity OffTarget->RedesignCompound Yes End Optimized In Vivo Study OffTarget->End No (Unexplained) ManageOnTarget->End RedesignCompound->End

Conclusion

Addressing the in vivo toxicity of pyrazolylpyrrole ERK inhibitors is a critical step in their preclinical development. By understanding the underlying mechanisms of toxicity, employing robust experimental designs, and systematically troubleshooting adverse findings, researchers can optimize the therapeutic window of these promising agents. This guide provides a foundational framework for navigating these challenges, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Force, T., & Kolaja, K. L. (2011). Cardiotoxicity of kinase inhibitors: the prediction and translation of preclinical models to clinical practice. Nature Reviews Drug Discovery, 10(2), 111-126.
  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]

  • Hasinoff, B. B., Patel, D., & Wu, X. (2013). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences, 133(2), 332-342.
  • Crotty, E. E., Sato, A. A., & Abdelbaki, M. S. (2025).
  • Lamore, S. D., Ahlberg, E., Boyer, S., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(12), 2379-2391.
  • Pugsley, M. K., Towart, R., & Authier, S. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicology and Applied Pharmacology, 482, 116781.
  • Pugsley, M. K., Towart, R., & Authier, S. (2024). Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Roskoski, R. Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research, 66(2), 105-143.
  • Morris, E. J., & Jha, S. (2013). ERK Pathway Inhibitors: How Low Should We Go?. Cancer Discovery, 3(7), 730-732.
  • Smith, N. F., Hayes, A., James, K., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics, 5(6), 1649-1657.
  • Unni, E., Gponiak, R., & Canman, C. E. (2018). Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells. eLife, 7, e36443.
  • Moreira, A., Lebbé, C., & Heinzerling, L. (2021). MAPK blockade, toxicities, pathogenesis and management. Current Opinion in Oncology, 33(2), 139-145.
  • Lake, D., & Corbin, J. A. (2023). A guide to ERK dynamics, part 1: mechanisms and models. Biochemical Journal, 480(23), 1787-1807.
  • Muthukumar, V., Vashishth, A., Maniam, S., & Ghosh, B. (2025).
  • Satoh, T., Nakatsuka, D., & Lipton, S. A. (2006). Opposing roles for ERK1/2 in neuronal oxidative toxicity: distinct mechanisms of ERK1/2 action at early versus late phases of oxidative stress. Journal of Neuroscience, 26(24), 6547-6556.
  • Sharma, A., Madan, V., & Lopez-Hisijos, N. (2025). Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. SLAS Discovery.
  • Li, S., et al. (2023). The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases. Frontiers in Pharmacology, 14, 1198651.
  • Van der Noord, V. E., et al. (2024). Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. Proceedings of the National Academy of Sciences, 121(9), e2314540121.
  • Muthukumar, V., Vashishth, A., Maniam, S., & Ghosh, B. (2025).
  • Kovács, D., & Ferdinandy, P. (2021). Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity. Frontiers in Pharmacology, 12, 629694.
  • Satoh, Y., et al. (2016). Suppression of ERK phosphorylation through oxidative stress is involved in the mechanism underlying sevoflurane-induced toxicity in the developing brain. Scientific Reports, 6, 21859.
  • Aronov, A. M., et al. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry, 50(6), 1280-1287.
  • Lee, J., et al. (2011). Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping. Bioorganic & Medicinal Chemistry Letters, 21(16), 4900-4904.
  • Shi, J. G., et al. (2010). Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans. Drug Metabolism and Disposition, 38(11), 2045-2053.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of ERK2 Inhibitors.
  • Kohler, J., et al. (2021). ERK Inhibitor LY3214996-Based Treatment Strategies for RAS-Driven Lung Cancer. Molecular Cancer Therapeutics, 20(4), 749-760.
  • Wang, Y., et al. (2021). Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro. Frontiers in Oncology, 11, 686721.
  • Aronov, A. M., et al. (2007). Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡.
  • Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Sullivan, R. J., et al. (2018). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Cancer Research, 78(3), 790-802.

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Troubleshooting

how to minimize pyrazolylpyrrole ERK inhibitor precipitation in media

A Guide to Minimizing Precipitation in Cell Culture Media Welcome to the technical support center for researchers working with pyrazolylpyrrole ERK inhibitors. This guide is designed to provide you, our fellow scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Precipitation in Cell Culture Media

Welcome to the technical support center for researchers working with pyrazolylpyrrole ERK inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and practical solutions to a common challenge: inhibitor precipitation in aqueous cell culture media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for generating reliable and reproducible experimental data. This resource combines mechanistic explanations with field-proven protocols to help you navigate this issue effectively.

Understanding the Challenge: Why Do Pyrazolylpyrrole ERK Inhibitors Precipitate?

Pyrazolylpyrrole-based molecules, while potent and selective inhibitors of the ERK/MAPK pathway, are often characterized by significant hydrophobicity.[1][2][3] This inherent low aqueous solubility is the primary driver of precipitation when the compound is transferred from a high-concentration organic stock solution (typically Dimethyl Sulfoxide, DMSO) into the complex, aqueous environment of cell culture media.

Several factors contribute to this phenomenon:

  • Solvent Shift: DMSO is an excellent solvent for many hydrophobic compounds. However, when a concentrated DMSO stock is diluted into your aqueous media, the DMSO concentration plummets, and water becomes the primary solvent. The inhibitor, now in an environment where it is poorly soluble, crashes out of solution.[4][5]

  • Exceeding Solubility Limits: Every compound has a finite solubility in a given medium. If the final concentration in your experiment exceeds this threshold, precipitation is inevitable.[5]

  • Interactions with Media Components: Cell culture media are a complex mixture of salts, amino acids, vitamins, and glucose.[6][7][8][9] High concentrations of salts can reduce the solubility of hydrophobic compounds through a "salting-out" effect.[10]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from a 37°C incubator to a room temperature microscope stage) or pH can alter compound solubility.[11][12][13] Repeated freeze-thaw cycles of stock solutions can also lead to the formation of micro-precipitates that are difficult to redissolve.[5]

Troubleshooting Guide: A Proactive Approach to Preventing Precipitation

This section addresses specific issues you might encounter and provides systematic solutions.

Q1: My inhibitor precipitates immediately upon addition to the cell culture medium. What's the first thing I should check?

This is the most common manifestation of the solvent-shift problem. The key is to control the dilution process to avoid creating localized high concentrations of the inhibitor in an aqueous environment.

Causality: When a drop of concentrated DMSO stock hits the bulk aqueous medium, the DMSO rapidly diffuses away, leaving the inhibitor molecules to aggregate and precipitate before they can be properly dispersed.

Solution: The Serial Dilution & Dispersion Protocol

It is critical not to add your high-concentration DMSO stock directly to the full volume of media. Instead, perform an intermediate dilution step.

dot

cluster_0 Preparation Workflow Stock High-Conc. Stock (e.g., 10 mM in 100% DMSO) Intermediate Intermediate Dilution (e.g., 100 µM in DMSO) Stock->Intermediate Dilute in DMSO Media Pre-warmed Media (37°C) Intermediate->Media Add dropwise while vortexing Final Final Working Solution (e.g., 1 µM in Media) Media->Final Ensure final DMSO <0.5%

Caption: Workflow for preparing the final working solution.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve the lyophilized pyrazolylpyrrole ERK inhibitor in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).[4][14] Ensure it is fully dissolved; gentle warming (37°C) or brief sonication can help.[5][15] Store this stock in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5]

  • Create Intermediate Dilutions: Before preparing your final working solution, perform serial dilutions of your high-concentration stock in DMSO.[4] For example, dilute the 10 mM stock to 1 mM, then to 100 µM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.[5][16] This is crucial as solubility often decreases at lower temperatures.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of your intermediate DMSO dilution drop-by-drop. This rapid dispersion is key to preventing precipitation.

    • Ensure the final concentration of DMSO in your culture medium is as low as possible, typically ≤0.5%, as higher concentrations can be cytotoxic.[15][17] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Q2: I followed the dilution protocol, but I still see a fine precipitate or cloudiness over time. What are my next steps?

If precipitation occurs even with proper dilution technique, it suggests that the inhibitor's intrinsic solubility in your specific media is being exceeded. Here, we can leverage media components or introduce solubility enhancers.

Option 1: Leverage Serum Proteins

Causality: For many hydrophobic compounds, the presence of serum in the culture medium can significantly increase apparent solubility.[5][16] Proteins within the serum, particularly albumin, can bind to the inhibitor, effectively acting as a carrier molecule and keeping it from aggregating.[18]

Troubleshooting Steps:

  • Assess Serum Concentration: Are you using serum-free or low-serum media? If so, this is a likely cause. If your experimental design permits, consider increasing the serum concentration (e.g., from 1% to 10% Fetal Bovine Serum).

  • Dilute into Serum-Containing Medium: When preparing your final working solution, ensure you are diluting the inhibitor into your complete, serum-containing medium, not into a basal medium like DMEM or RPMI-1640 alone.[8][9]

Option 2: Employ Solubility Enhancers (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic molecules like your pyrazolylpyrrole ERK inhibitor, forming an inclusion complex that is water-soluble.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice for cell culture applications.

dot

cluster_0 Cyclodextrin Solubilization Inhibitor Hydrophobic Inhibitor Complex Soluble Inclusion Complex Inhibitor->Complex Encapsulation CD Cyclodextrin (HP-β-CD) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol for Using HP-β-CD:

  • Determine Optimal HP-β-CD Concentration: The required concentration of HP-β-CD will depend on your inhibitor and its concentration. A good starting point is to test a range from 1 to 10 mM in your cell culture medium.

  • Prepare the Complex:

    • Prepare a solution of HP-β-CD in your basal medium (without serum).

    • Add your inhibitor's DMSO stock solution to the HP-β-CD solution while vortexing.

    • Allow the mixture to incubate (e.g., 30-60 minutes at 37°C) to facilitate complex formation.

  • Final Preparation: Add serum and other supplements to the medium containing the inhibitor-cyclodextrin complex.

  • Validation: Always run controls to ensure that the HP-β-CD concentration you are using does not have an independent effect on your cells or the experimental outcome.

Frequently Asked Questions (FAQs)

Q: Can I just filter out the precipitate? A: No, this is strongly discouraged. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration of your inhibitor.[5] This will compromise the accuracy and reproducibility of your results. The goal is to address the root cause of the precipitation, not simply remove the evidence.

Q: My stock solution in DMSO looks cloudy after thawing. What should I do? A: This indicates the compound has fallen out of solution in the stock vial. Before use, warm the vial to 37°C and vortex thoroughly to try and redissolve the precipitate.[5] If it does not fully redissolve, it is best to discard that aliquot and prepare a fresh stock solution. To prevent this, ensure your stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles.[5][15]

Q: Does the type of cell culture medium matter? A: Yes, it can. Different media formulations have varying concentrations of salts and other components.[23][24] For example, some media have higher concentrations of calcium, which can sometimes form insoluble salts.[11] If you are consistently having issues in one type of medium, and your experiment allows, you could test the inhibitor's solubility in an alternative formulation.

Q: How can I quickly check if my inhibitor is soluble at the desired concentration? A: Before treating your cells, you can perform a simple solubility test. Prepare your final working solution in a sterile microcentrifuge tube. Incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. After incubation, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. Carefully inspect the bottom and sides of the tube for any visible pellet, which would indicate precipitation.

Data & Protocol Summary Tables

Table 1: Common Components of Cell Culture Media [8][9][25]

ComponentFunctionPotential Impact on Inhibitor Solubility
Inorganic Salts Maintain osmotic balance and membrane potentialHigh concentrations can lead to "salting out" of hydrophobic compounds.
Amino Acids Building blocks for proteinsGenerally do not have a major direct impact on solubility.
Vitamins Co-factors for enzymatic reactionsGenerally do not have a major direct impact on solubility.
Carbon Source Energy for cellular metabolism (e.g., glucose)No direct impact, but cellular metabolism can alter local pH.
Buffering System Maintain physiological pH (e.g., Bicarbonate, HEPES)pH can significantly affect the solubility of ionizable compounds.[13]
Serum Source of growth factors, hormones, and proteinsSerum albumin can bind to and solubilize hydrophobic inhibitors.[18]

Table 2: Troubleshooting Summary

ObservationProbable CauseRecommended Solution
Immediate, heavy precipitation Improper dilution (solvent shock)Use the serial dilution protocol; add inhibitor to pre-warmed, vortexing media.[4][5]
Fine precipitate or cloudiness over time Exceeding the inhibitor's intrinsic solubilityIncrease serum concentration; use a solubility enhancer like HP-β-CD.[5][19]
Inconsistent results between experiments Stock solution instability (freeze-thaw cycles)Aliquot stock solutions into single-use volumes; ensure stock is fully dissolved before use.[5]
Precipitation in serum-free media Lack of carrier proteinsUse HP-β-CD or other validated solubility enhancers.[26]
References
  • Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include. [Link]

  • Cytion. Basic Constituents of Media. [Link]

  • faCellitate. (2022, November 30). All you need to know about cell culture media. [Link]

  • Journal of Medicinal Chemistry. (2016, June 22). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • ResearchGate. (2007, April). (PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. [Link]

  • ACS Omega. (2025, December 16). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PMC. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. [Link]

  • PMC. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed. (2011, August 15). Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping. [Link]

  • MDPI. (2025, December 16). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • PMC. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • Journal of Medicinal Chemistry. (2014, October 14). Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • PMC. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. [Link]

  • PMC. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. [Link]

  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?[Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • Journal of Biosciences and Medicines. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]

  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?[Link]

  • PMC. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. [Link]

  • ResearchGate. Inhibition of ERK activation by MEK inhibitors in 3D rBM overlay...[Link]

  • ResearchGate. Influence of temperature on corrosion rate with Pyr1 and Pyr2 inhibitors.[Link]

  • eLife. (2023, September 28). Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. [Link]

  • Japan Journal of Chemistry. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • RSC Publishing. The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to Validating the Inhibitory Effect of Pyrazolylpyrrole Compounds on ERK

For Researchers, Scientists, and Drug Development Professionals The Ras/Raf/MEK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Ras/Raf/MEK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in a multitude of human cancers has solidified its status as a critical therapeutic target.[1][4][5] While inhibitors targeting upstream components like Raf and MEK have seen clinical success, the emergence of resistance often leads to the reactivation of the pathway, necessitating the development of direct ERK inhibitors.[2][5][6][7] Among the promising classes of ERK inhibitors are pyrazolylpyrrole compounds, which have demonstrated potent and selective inhibition of ERK1 and ERK2.[1][8][9][10]

This guide provides an in-depth comparison of pyrazolylpyrrole compounds with other ERK inhibitors, supported by experimental data and detailed protocols for validating their inhibitory effects. As senior application scientists, we aim to deliver not just methods, but the underlying scientific rationale to ensure robust and reproducible results.

The ERK Signaling Pathway: A Brief Overview

The Extracellular signal-Regulated Kinase (ERK) pathway is the final leg of the mitogen-activated protein kinase (MAPK) cascade.[11][12] Upstream signals, initiated by growth factors binding to receptor tyrosine kinases, activate Ras, which in turn activates Raf kinases.[4][13] Raf then phosphorylates and activates MEK1/2, the only known kinases for ERK1/2.[4] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate a host of transcription factors, driving gene expression related to cell growth and division.[6][11][14]

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK TF Transcription Factors pERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Purified Active ERK - Substrate (e.g., MBP) - [γ-³²P]-ATP - Kinase Buffer - Test Compound Incubate Incubate ERK, Substrate, [γ-³²P]-ATP, and Compound (e.g., 30°C for 30-60 min) Reagents->Incubate Stop Stop Reaction (e.g., add Laemmli buffer) Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Autorad Autoradiography SDS_PAGE->Autorad Quantify Quantify Band Intensity Autorad->Quantify Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_wb Western Blotting cluster_reprobe Re-probing Culture Culture Cells to 70-80% Confluency Treat Treat with Test Compound and Controls Culture->Treat Lyse Lyse Cells with Inhibitor-Containing Buffer Treat->Lyse Quantify_Protein Quantify Protein Concentration Lyse->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (5% BSA) Transfer->Block Primary_Ab Incubate with p-ERK Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Strip Strip Membrane Detect->Strip Re_Block Re-block Strip->Re_Block Total_ERK_Ab Incubate with Total ERK Antibody Re_Block->Total_ERK_Ab Re_Detect Re-detect Total_ERK_Ab->Re_Detect

Sources

Comparative

A Comparative Guide to Pyrazolylpyrrole ERK Inhibitors and Other Key Competitors for Cancer Research

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the targeting of the Mitogen-Activated Protein Kinase (MAPK) pathway remains a cornerstone of preci...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the targeting of the Mitogen-Activated Protein Kinase (MAPK) pathway remains a cornerstone of precision oncology. As the terminal kinase in this critical signaling cascade, Extracellular signal-Regulated Kinase (ERK) presents a strategic node for intervention, particularly in tumors that have developed resistance to upstream inhibitors. This guide provides an in-depth, objective comparison of the pyrazolylpyrrole class of ERK inhibitors against other prominent ERK inhibitors, supported by experimental data and detailed protocols to empower your research and development efforts.

The ERK Signaling Pathway: A Critical Target in Oncology

The Ras/Raf/MEK/ERK signaling pathway is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Its aberrant activation, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers.[2][3] ERK1 and ERK2, the final kinases in this cascade, phosphorylate a multitude of downstream substrates, making them a critical bottleneck for oncogenic signaling.[4] Inhibiting ERK directly offers a therapeutic strategy to overcome resistance mechanisms that arise from the reactivation of the MAPK pathway following treatment with BRAF or MEK inhibitors.[2][5]

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation RSK p90RSK ERK->RSK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Translocation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.

A Deep Dive into Pyrazolylpyrrole ERK Inhibitors

A novel series of pyrazolylpyrroles were identified as potent and selective ATP-competitive inhibitors of ERK through structure-guided drug design.[6][7][8] The initial screening hit, a micromolar inhibitor, underwent extensive optimization to enhance its potency and selectivity.[7][8]

A key challenge in the development of this series was achieving selectivity against the closely related c-Jun N-terminal kinase 3 (JNK3).[9] Through meticulous structure-activity relationship (SAR) studies and the elucidation of distinct binding modes in ERK2 and JNK3, researchers were able to engineer compounds with significantly improved selectivity.[6][9]

The culmination of these efforts was the discovery of compound 6p , a highly potent and selective pyrazolylpyrrole ERK inhibitor.[6] This compound demonstrates a low nanomolar affinity for ERK2 and maintains excellent selectivity over JNK3.[6] The binding of 6p to the ERK2 active site is anchored by multiple hydrogen bonds, including interactions with the hinge region and the gatekeeper residue, which contributes to its high potency and selectivity.[6]

Comparative Analysis of Leading ERK Inhibitors

To provide a clear perspective on the performance of pyrazolylpyrrole inhibitors, we have compiled biochemical and cellular activity data for compound 6p alongside other well-characterized, ATP-competitive ERK inhibitors that have been prominent in preclinical and clinical research.

Biochemical Potency

The following table summarizes the in vitro inhibitory activity of selected ERK inhibitors against their primary targets, ERK1 and ERK2.

Inhibitor ClassCompoundERK1 IC50/KiERK2 IC50/KiReference(s)
Pyrazolylpyrrole 6p -Ki = 2 nM[6]
ImidazopyridineUlixertinib (BVD-523) Ki < 0.3 nMIC50 < 0.3 nM, Ki = 0.04 nM[10][11]
PyridineSCH772984 IC50 = 4 nMIC50 = 1 nM[2][12]
Pyrazolyl-pyrroleVX-11e (VTX-11e) IC50 = 17 nMIC50 = 15 nM[4]
PyrrolopyrimidineLY3214996 (Temuterkib) IC50 = 5 nMIC50 = 5 nM[1][13]
AzaindoleRavoxertinib (GDC-0994) IC50 = 1.1 nMIC50 = 0.3 nM[14][15]

Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with this in mind.

Cellular Activity

The efficacy of an inhibitor in a cellular context is a critical measure of its potential. The following table presents the cellular potency of these inhibitors in cancer cell lines, typically assessed by inhibition of cell proliferation.

CompoundCell LineGenotypeCellular IC50Reference(s)
6p Colo205BRAF V600E0.54 µM[6][16]
Ulixertinib (BVD-523) BT40BRAF V600E62.7 nM[17]
SCH772984 A375BRAF V600E< 500 nM[2][12]
MiaPaCaKRAS G12C36% regression at 50 mg/kg[12]
VX-11e K562BCR-ABL1.7 µM[18]
MOLT-4NRAS Q61K5.7 µM[18]
LY3214996 (Temuterkib) HCT116KRAS G13DpRSK IC50 = 0.2 µM[19]
Ravoxertinib (GDC-0994) A375BRAF V600EpRSK IC50 = 0.14 µM[14]

Experimental Protocols for ERK Inhibitor Characterization

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of ERK inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50_Ki Determine IC50/Ki KinaseAssay->IC50_Ki CellCulture Cancer Cell Line Culture Treatment Treat with Inhibitor CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->ViabilityAssay WesternBlot Western Blot (p-ERK, p-RSK) Treatment->WesternBlot CellularIC50 Determine Cellular IC50 ViabilityAssay->CellularIC50 TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement

Caption: General experimental workflow for ERK inhibitor characterization.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay.[20][21][22] After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP produced and thus, the kinase activity.[20][21][22]

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified ERK1 or ERK2 enzyme, the substrate (e.g., Myelin Basic Protein), and the test inhibitor at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[20][23]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.[20][23]

  • Measure Luminescence:

    • Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[24][25]

Principle: The CellTiter-Glo® Reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[24][25]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle-only control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[26]

    • Add CellTiter-Glo® Reagent to each well.[24][26]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[25][26]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]

  • Measure Luminescence:

    • Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Calculate the IC50 value from the dose-response curve.

Western Blotting for Pathway Modulation

This technique is used to detect the phosphorylation status of ERK and its downstream substrate, RSK, to confirm target engagement and pathway inhibition in a cellular context.[27][28]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of the proteins of interest.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the ERK inhibitor at various concentrations for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27][29]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[27][29]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated RSK (p-RSK) overnight at 4°C.[27]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[27]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies that detect total ERK and total RSK.[27][28]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

Conclusion

The pyrazolylpyrrole scaffold represents a significant achievement in the structure-guided design of potent and selective ERK inhibitors. While direct, comprehensive head-to-head comparisons with other clinical-stage ERK inhibitors are limited in the public domain, the available data suggest that pyrazolylpyrroles, exemplified by compound 6p, exhibit comparable low nanomolar biochemical potency to other leading ATP-competitive inhibitors.

The choice of an ERK inhibitor for research or therapeutic development will depend on a multitude of factors, including the specific cancer type and its genetic makeup, the desired selectivity profile, and the pharmacokinetic properties of the compound. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of these and other novel ERK inhibitors, facilitating informed decision-making in the advancement of targeted cancer therapies.

References

  • Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. [Link]

  • Ferrovance. (2019, October 6). SCH772984 is an ATP Competitive and Non-Competitive ERK1 and ERK2 Inhibitor. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • Chemietek. (n.d.). LY-3214996 (Temuterkib). [Link]

  • Aronov, A. M., et al. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. Journal of Medicinal Chemistry, 50(6), 1280-1287. [Link]

  • Wenta, T., et al. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. International Journal of Molecular Sciences, 22(19), 10293. [Link]

  • Zuccaro, V., et al. (2022). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-Oncology, 24(7), 1121-1134. [Link]

  • ACS Omega. (2025, December 16). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • Thang, N. D., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 15-24. [Link]

  • American Chemical Society. (2007, February 15). Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. [Link]

  • ResearchGate. (n.d.). (PDF) Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors‡. [Link]

  • Rebecca, V. W., et al. (2014). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Oncotarget, 5(13), 5013-5024. [Link]

  • Champions Oncology. (n.d.). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. [Link]

  • Gbelcova, H., et al. (2019). Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells. Investigational New Drugs, 37(5), 896-905. [Link]

  • Liu, R., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology, 45, 101991. [Link]

  • Chaikuad, A., et al. (2014). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology, 10(10), 853-860. [Link]

  • PubMed. (2007, March 22). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors. [Link]

  • Cancer Knowledgebase (CKB). (n.d.). VX-11e : Drug Detail. [Link]

  • National Center for Biotechnology Information. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • Sullivan, R. J., et al. (2018). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Clinical Cancer Research, 24(10), 2451-2462. [Link]

  • ResearchGate. (2025, September 5). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. [Link]

  • BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. (n.d.). LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics. [Link]

  • Liv Hospital. (2026, March 31). Ravoxertinib. [Link]

  • Biomed Valley Discoveries. (2022, November 10). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. [Link]

  • ACS Publications. (2025, December 16). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • ACS Publications. (n.d.). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

Sources

Validation

Comparative Efficacy Guide: Pyrazolylpyrrole ERK Inhibitors vs. Ulixertinib (BVD-523)

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative efficacy, and self-validating experimental workflows for ERK1/2 inhibition. Executive Summary The mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative efficacy, and self-validating experimental workflows for ERK1/2 inhibition.

Executive Summary

The mitogen-activated protein kinase (MAPK) cascade is a critical axis in cellular proliferation, survival, and differentiation. Hyperactivation of this pathway—predominantly via RAS or BRAF mutations—is a hallmark of numerous malignancies[1]. While upstream inhibitors targeting BRAF and MEK have achieved clinical success, tumors frequently develop resistance by reactivating extracellular signal-regulated kinases 1 and 2 (ERK1/2)[2]. Direct inhibition of ERK1/2 represents a strategic intervention to bypass these resistance nodes.

This guide provides an objective, data-driven comparison between two prominent classes of direct ERK inhibitors: the first-in-class clinical candidate Ulixertinib (BVD-523) and the highly selective Pyrazolylpyrrole ERK inhibitors (e.g., Compound 6p / CAS 933786-58-4), detailing their structural mechanics, quantitative efficacy, and the rigorous protocols required to validate their performance.

Mechanistic & Structural Comparison

Ulixertinib (BVD-523)

Ulixertinib is a pyrrolopyridine-based, reversible, ATP-competitive inhibitor of ERK1 and ERK2[1]. Developed to overcome primary MAPK-pathway oncogenic signaling, it binds directly to the ATP-binding pocket of the kinase domain. Its structural architecture allows it to maintain extraordinary potency (sub-nanomolar Ki​ ) and a highly favorable selectivity profile across the broader kinome. Clinically, it has demonstrated robust cytotoxic activity in BRAF-mutant melanoma models that have acquired resistance to standard BRAF/MEK therapies[1].

Pyrazolylpyrrole ERK Inhibitors

The pyrazolylpyrrole class was discovered via high-throughput virtual screening and refined through rigorous structure-guided drug design[3]. The lead tool compound, 6p (CAS 933786-58-4), utilizes a unique pyrazolylpyrrole scaffold that forms critical hydrogen bonds with the hinge region of the ERK2 active site[4]. A major developmental hurdle for early ERK inhibitors was off-target cross-reactivity with JNK3 due to structural homology. By exploiting dual binding modes, researchers optimized the pyrazolylpyrrole scaffold to achieve potent nanomolar ERK inhibition while maintaining a >2000-fold selectivity window over JNK3[3]. This scaffold ultimately paved the way for advanced clinical candidates like GDC-0994 (Ravoxertinib)[5].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutated in ~30% Cancers) RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 (Kinase Target) MEK->ERK Substrates Downstream Effectors (RSK, Elk-1, c-Myc) ERK->Substrates Ulixertinib Ulixertinib (BVD-523) [Ki ~0.04 nM] Ulixertinib->ERK Pyrazolylpyrrole Pyrazolylpyrrole Inhibitor [Ki ~2.0 nM] Pyrazolylpyrrole->ERK

MAPK/ERK signaling pathway illustrating the targeted intervention by ERK1/2 inhibitors.

Quantitative Efficacy Profile

To objectively compare these inhibitors, we must look at their biochemical affinity and cellular translation. The table below summarizes the core quantitative metrics for Ulixertinib and the optimized Pyrazolylpyrrole tool compound (6p).

ParameterUlixertinib (BVD-523)Pyrazolylpyrrole Inhibitor (CAS 933786-58-4)
Chemical Scaffold Pyrrolopyridine derivativePyrazolylpyrrole carboxamide
Primary Target ERK1 / ERK2ERK1 / ERK2
Mechanism of Action ATP-competitive, reversibleATP-competitive, reversible
Biochemical Potency ( Ki​ ) 0.04±0.02 nM (ERK2)[1] 2.0 nM (ERK2)[3]
Cellular Efficacy ( IC50​ ) ~180 nM (A375 Melanoma)[2]~35-100 nM (Dependent on cell line)
Key Selectivity Metric Highly selective across kinome>2000-fold selective over JNK3[3]
Developmental Status Phase I/II Clinical TrialsPreclinical / Tool Compound[4]

Self-Validating Experimental Protocols

As an application scientist, it is critical to recognize that evaluating ATP-competitive kinase inhibitors solely via cellular readouts can conflate intrinsic target affinity with membrane permeability or efflux pump susceptibility. Furthermore, ERK inhibitors present a unique biological challenge: paradoxical phosphorylation. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Biochemical Kinase Assay

Causality: A cell-free assay isolates the intrinsic inhibitory potency ( Ki​ / IC50​ ) of the compound against the recombinant enzyme, removing cellular variables.

  • Compound Preparation: Serially dilute Ulixertinib and the Pyrazolylpyrrole inhibitor in 100% DMSO (ranging from 10 µM down to 0.01 nM in 3-fold increments).

  • Enzyme Incubation: In a 384-well plate, combine 1 nM active recombinant ERK2 with the diluted compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 1 µM Myelin Basic Protein (MBP) substrate to initiate the kinase reaction.

  • Self-Validation Controls:

    • Positive Control (Max Activity): Vehicle (DMSO) without inhibitor.

    • Negative Control (Background): Reaction mixture lacking the ERK2 enzyme.

  • Detection: After 60 minutes, add ADP-Glo™ Kinase Assay reagents to halt the reaction and convert the generated ADP to a luminescent signal.

  • Analysis: Plot luminescence against log10​[Inhibitor] and fit to a four-parameter logistic non-linear regression model to calculate the IC50​ .

Protocol B: Cellular Target Engagement (Western Blot)

Causality: A common pitfall in ERK inhibitor validation is measuring phosphorylated ERK (p-ERK) as a readout for efficacy. ATP-competitive inhibitors like Ulixertinib disrupt negative feedback loops, often inducing a paradoxical hyperphosphorylation of ERK by upstream kinases (MEK), even while ERK's catalytic activity is fully suppressed[1]. Therefore, true target engagement must be quantified via downstream substrates, specifically the reduction of phosphorylated RSK (p-RSK).

  • Cell Culture: Seed A375 human melanoma cells (harboring the BRAF V600E mutation) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the inhibitors for 2 hours.

  • Self-Validation Controls:

    • Include a well treated with a MEK inhibitor (e.g., Trametinib) as an orthogonal positive control for total pathway suppression.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against:

    • p-RSK (Ser380): The primary readout for ERK catalytic inhibition.

    • Total RSK: For normalization.

    • p-ERK (Thr202/Tyr204): Expected to increase or remain stable due to paradoxical phosphorylation.

    • GAPDH: Loading control.

  • Quantification: Use densitometry to calculate the ratio of p-RSK to Total RSK, demonstrating the dose-dependent cellular efficacy of the inhibitors.

Experimental_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Biochemical 2A. Biochemical Assay (Recombinant ERK2 + ATP) Prep->Biochemical Cellular 2B. Cellular Assay (A375 Melanoma Cells) Prep->Cellular ReadoutBio 3A. ADP-Glo Luminescence (Calculates IC50) Biochemical->ReadoutBio ReadoutCell 3B. Western Blot (Quantifies p-RSK reduction) Cellular->ReadoutCell Validation 4. Self-Validation (Vehicle & Positive Controls) ReadoutBio->Validation ReadoutCell->Validation

Self-validating experimental workflow for evaluating ERK inhibitor potency and cellular efficacy.

Conclusion

Both Ulixertinib and Pyrazolylpyrrole-based inhibitors represent significant advancements in targeting the terminal node of the MAPK pathway. Ulixertinib offers unmatched biochemical potency and has paved the way for ERK inhibitors in the clinic[1]. Conversely, the Pyrazolylpyrrole class highlights the power of structure-guided design in overcoming kinome cross-reactivity, serving as a robust chemical scaffold for next-generation therapeutics[3][5]. When evaluating these compounds, researchers must utilize rigorous, substrate-directed cellular assays to accurately capture their pharmacodynamic profiles.

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Comparative

Head-to-Head Comparison of Pyrazolylpyrrole ERK Inhibitor Analogs: A Structure-Guided Design Perspective

The Ras/Raf/MEK/ERK signal transduction cascade is a central oncogenic pathway driving cell survival, proliferation, and motility. While targeting upstream kinases (e.g., mutant B-Raf) has transformed oncology, acquired...

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Author: BenchChem Technical Support Team. Date: April 2026

The Ras/Raf/MEK/ERK signal transduction cascade is a central oncogenic pathway driving cell survival, proliferation, and motility. While targeting upstream kinases (e.g., mutant B-Raf) has transformed oncology, acquired resistance frequently reactivates the pathway downstream, making the terminal extracellular signal-regulated kinases (ERK1 and ERK2) critical therapeutic targets[1].

Developing ATP-competitive ERK inhibitors is notoriously difficult due to the highly conserved nature of the kinome. Specifically, achieving selectivity against closely related off-target kinases like JNK3 is a primary hurdle. The discovery and optimization of pyrazolylpyrrole analogs by researchers at [2] provides a masterclass in structure-guided drug design, highlighting how an unexpected "flipped out" binding mode can be exploited to engineer exquisite kinase selectivity.

Mechanistic Context: The ERK Pathway and Intervention

Pyrazolylpyrroles act as ATP-competitive inhibitors that stabilize the ERK2 enzyme by forming specific hydrogen bonds and hydrophobic interactions within the active site[3]. By physically occluding ATP, these analogs prevent the phosphorylation of downstream transcription factors, thereby halting oncogenic signaling.

ERK_Pathway RTK RTK / GPCR Ras Ras (Active) RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Targets Transcription Factors (Proliferation/Survival) ERK->Targets Nuclear Translocation Inhibitor Pyrazolylpyrrole (e.g., 6p) Inhibitor->ERK ATP-competitive Inhibition

Fig 1. The Ras/Raf/MEK/ERK signaling cascade and the targeted intervention point of Compound 6p.

The "Flipped Out" Phenomenon: A Structural Epiphany

The evolution of this inhibitor class began with Compound 1 , a micromolar lead identified via high-throughput screening[2]. While Compound 1 bound ERK2 effectively, it suffered from poor selectivity, particularly against JNK3.

During the optimization phase, crystallographic profiling of the intermediate Compound 5g revealed a striking phenomenon. In the ERK2 active site, 5g bound in the canonical orientation, maintaining the four critical hydrogen bonds established by the lead compound[2]. However, when bound to JNK3, the pyrazolylpyrrole scaffold flipped nearly 180 degrees to accommodate the differing topology of the JNK3 hinge region[4].

The Causality of Selectivity: Why did the final optimized analog, Compound 6p , achieve such high selectivity? The addition of an (S)-phenylglycinol moiety to the scaffold was a deliberate exploitation of this dual-binding mode. In the canonical ERK2 orientation, the (S)-phenylglycinol group perfectly aligns with a solvent-exposed channel, forming two additional hydrogen bonds (anchoring the molecule with a total of six H-bonds)[5]. Conversely, in the "flipped" JNK3 orientation, this bulky chiral group violently clashes with the kinase's structural constraints. This engineered steric trap effectively abolishes JNK3 binding while driving nanomolar potency in ERK2[2].

Head-to-Head Data Comparison

The following table summarizes the quantitative performance and structural evolution of the key pyrazolylpyrrole analogs[2],[6],[7].

AnalogERK2 Activity ( Ki​ )JNK3 SelectivityKey Structural Feature & Binding Mode Causality
Compound 1 2.3 µMPoor (< 10-fold)Unsubstituted pyrazolylpyrrole core. Forms 4 baseline H-bonds in the ERK2 hinge region.
Compound 5g Sub-micromolarPoor (< 10-fold)3-chloro-phenyl substitution. Probe molecule that revealed the 180° "flipped out" binding mode in JNK3.
Compound 5k Sub-micromolar~20-foldIntermediate optimization. Introduced functional groups that began to sterically differentiate the two kinase pockets.
Compound 6p NanomolarHighly SelectiveFeatures an (S)-phenylglycinol moiety. Forms 6 H-bonds in ERK2; sterically clashes with the JNK3 active site, preventing the flipped conformation.

Note: Compound 6p also demonstrated robust cellular efficacy, inhibiting Colo205 human colon carcinoma cell proliferation with an IC50​ of 0.54 µM[5].

Structure-Guided Optimization Workflow

Workflow HTS High-Throughput Screening (Identify Lead 1) Xray1 X-ray Crystallography (ERK2-Lead 1 Complex) HTS->Xray1 Synth Analog Synthesis (e.g., 5g, 5k) Xray1->Synth Identify H-bond anchors Selectivity Selectivity Profiling (ERK2 vs. JNK3) Synth->Selectivity Xray2 Dual X-ray Crystallography (ERK2 vs. JNK3 Binding Modes) Selectivity->Xray2 Probe off-target activity Opt Structure-Guided Optimization (Exploit 'Flipped Out' Mode) Xray2->Opt Identify flipped JNK3 binding Final Potent & Selective Inhibitor (Compound 6p) Opt->Final Add steric constraints

Fig 2. Structure-guided optimization workflow exploiting the dual binding modes of pyrazolylpyrroles.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies incorporate internal validation systems to prevent false positives and artifacts.

In Vitro Kinase Inhibition Assay ( Ki​ Determination)

Purpose: To quantify the ATP-competitive inhibition kinetics of the analogs against ERK2 and JNK3.

  • Protein Preparation: Express full-length ERK2 (Met1-Ser360) as an N-terminal His-tagged fusion protein and purify via affinity chromatography[7].

  • Reaction Setup: Incubate the purified kinase with varying concentrations of the pyrazolylpyrrole analog (0.001 µM to 10 µM) in an assay buffer containing ATP and myelin basic protein (MBP) as the substrate.

  • Internal Validation (Control): Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control for assay validation, and a vehicle (DMSO) control to establish the baseline uninhibited kinase velocity.

  • Detection & Analysis: Measure the phosphorylation rate using a radiometric assay ( γ

    33 P-ATP). Fit the resulting data to a competitive inhibition kinetic model using non-linear regression to determine the precise Ki​ value[7].
Cellular Proliferation Assay (Colo205 Model)

Purpose: To validate that the biochemical potency translates to cellular efficacy in a Ras/Raf/MEK/ERK-driven cancer model.

  • Cell Seeding: Seed Colo205 cells (a BRAF-mutant colorectal cancer line heavily reliant on ERK signaling) in 96-well plates and incubate overnight.

  • Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.

  • Internal Validation (Negative Control): Run a parallel assay using a non-Ras/ERK-driven cell line (e.g., a primary fibroblast line). If the inhibitor causes equal cytotoxicity in the negative control, the effect is likely due to general chemical toxicity rather than specific ERK pathway inhibition.

  • Quantification: Assess cell viability using a CellTiter-Glo luminescent assay. Calculate the IC50​ as the concentration resulting in 50% inhibition of control cell growth[5].

X-Ray Crystallography (Binding Mode Elucidation)

Purpose: To visualize the atomic interactions and confirm the "flipped out" hypothesis.

  • Co-Crystallization: Co-crystallize the target kinase (ERK2 or JNK3) with the inhibitor (e.g., 5g or 6p) using vapor diffusion methods.

  • Data Collection: Collect X-ray diffraction data at a synchrotron light source.

  • Phase Resolution: Solve the phase problem using molecular replacement with a known ERK2 structure (e.g., PDB: 2OJG)[2].

  • Internal Validation (R-free): Refine the model and calculate the Rfree​ value. A significant deviation between Rwork​ and Rfree​ indicates model bias or overfitting. The final model must unambiguously show the electron density for the (S)-phenylglycinol moiety to confirm the 6-hydrogen-bond network[5].

References

  • Aronov, A. M., et al. "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." Journal of Medicinal Chemistry, 2007, 50(6), 1280-1287. URL:[Link]

  • Roskoski, R., Jr. "Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

Sources

Validation

Cross-Validation of Pyrazolylpyrrole ERK Inhibitor Activity Across Oncogenic Cell Lines: A Comparative Methodological Guide

As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter the challenge of distinguishing true on-target efficacy from off-target cytotoxicity. The Ras/Raf/MEK/ERK signal transd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in kinase inhibitor profiling, I frequently encounter the challenge of distinguishing true on-target efficacy from off-target cytotoxicity. The Ras/Raf/MEK/ERK signal transduction cascade is a central oncogenic pathway, constitutively activated in cancers of the lung, colon, pancreas, and skin[1]. While upstream inhibitors targeting BRAF and MEK have transformed clinical oncology, acquired resistance often reactivates ERK1/2 signaling[2].

Direct ERK1/2 inhibition using ATP-competitive small molecules—specifically the pyrazolylpyrrole class (e.g., CAY10561/Compound 1 and Compound 6p)—provides a strategic approach to circumvent this resistance[3][4]. This guide provides a comprehensive, self-validating framework for cross-validating the activity of pyrazolylpyrrole ERK inhibitors across diverse cell lines, objectively comparing their efficacy against other structural classes.

Mechanistic Grounding: The Pyrazolylpyrrole Scaffold

Pyrazolylpyrroles were initially identified via high-throughput screening and subsequent structure-guided optimization as potent, selective inhibitors of ERK2[1][5]. X-ray crystallography reveals that the pyrazole ring is critical for activity, forming essential hydrogen bonds with the hinge region of the ERK ATP-binding site[1].

A unique feature of the pyrazolylpyrrole scaffold is its ability to adopt distinct binding modes depending on the kinase target. For instance, the binding conformation in ERK2 is almost exactly opposite to its orientation in the off-target kinase JNK3[3]. This structural plasticity allows for highly tunable selectivity, enabling the development of nanomolar ERK2 inhibitors with minimal cross-reactivity[3].

MAPK_Pathway RTK RTK / Upstream Signals RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK RSK RSK1 / Elk-1 ERK->RSK Proliferation Cell Survival & Proliferation RSK->Proliferation Inhibitor Pyrazolylpyrrole Inhibitor (e.g., CAY10561) Inhibitor->ERK ATP-Competitive Binding

MAPK/ERK signaling cascade illustrating the ATP-competitive inhibition by pyrazolylpyrroles.

Comparative Efficacy Across Cell Lines

To objectively evaluate pyrazolylpyrrole inhibitors, we must cross-validate their activity in cell lines with distinct mutational profiles. Cell lines harboring BRAF V600E mutations (e.g., COLO 205, A375) are highly "addicted" to MAPK signaling. Consequently, ATP-competitive ERK inhibitors demonstrate profound anti-proliferative effects in these lines compared to wild-type or purely KRAS-mutant lines (e.g., HeLa), where parallel survival pathways might buffer the inhibition[5][6].

The table below summarizes the comparative cellular activity of foundational pyrazolylpyrrole inhibitors against other reference ERK inhibitors.

Table 1: Cross-Validation of ERK Inhibitors in Human Cancer Cell Lines
Inhibitor ClassCompoundTarget Affinity (ERK2 K_i)Cell LineMutational StatusCellular IC₅₀
Pyrazolylpyrrole Compound 1 (CAY10561)2.0 - 2.3 nMCOLO 205 (Colon)BRAF V600E0.54 µM
Pyrazolylpyrrole Compound 6p< 1.0 nMCOLO 205 (Colon)BRAF V600E~0.05 µM
Pyrazolylpyrrole Compound 22N/AHeLa (Cervical)HPV-18 / WT Ras15.0 - 20.0 µM
Pyrrolo-pyridine BVD-523 (Ulixertinib)0.04 nMA375 (Melanoma)BRAF V600E0.18 µM
Aminopyrimidine AZD03640.036 nMHT29 (Colon)BRAF V600E< 0.1 µM

Data synthesized from Vertex Pharmaceuticals discovery reports and comparative MAPK pathway studies[1][2][4][5][6].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of an ERK inhibitor must include both phenotypic (viability) and molecular (target engagement) readouts.

The Causality of Biomarker Selection: A common pitfall in ERK inhibitor validation is measuring phosphorylated ERK (p-ERK) as a marker of inhibition. Because ERK normally exerts negative feedback on upstream RAF/MEK, ATP-competitive ERK inhibitors often cause a paradoxical increase in p-ERK phosphorylation by MEK, even while ERK's own catalytic activity is completely suppressed[6]. Therefore, a self-validating protocol must measure downstream substrates, such as p-RSK1 or p-Elk-1, to confirm true kinase inhibition.

Workflow Cell Select Cell Lines (e.g., COLO 205, A375) Treat Inhibitor Treatment (Dose-Response) Cell->Treat Pheno Phenotypic Assay (CellTiter-Glo) Treat->Pheno Molec Molecular Assay (Western Blot) Treat->Molec IC50 Determine IC50 Pheno->IC50 Mech Measure p-RSK1 (Decrease) Measure p-ERK (Increase) Molec->Mech

Experimental workflow for the cross-validation of ERK inhibitor efficacy and mechanism.

Protocol 1: Cell Viability & Proliferation Assay (Phenotypic Readout)

This protocol establishes the anti-proliferative IC₅₀ of the compound.

  • Cell Seeding: Plate COLO 205 (sensitive), A375 (sensitive), and HeLa (resistant control) cells in 96-well opaque plates at 3,000 cells/well in appropriate media (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the pyrazolylpyrrole inhibitor (e.g., CAY10561) in 100% DMSO[4]. Perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Treatment: Add the compound to the cells, ensuring the final DMSO concentration remains constant at 0.1% across all wells. Include vehicle (0.1% DMSO) and a positive control (e.g., 1 µM Ulixertinib)[6].

  • Incubation: Incubate for 72 hours. Causality Note: A 72-hour window allows sufficient time for the depletion of pre-existing cellular pools of downstream survival proteins, capturing true anti-proliferative effects rather than transient cytostasis.

  • Detection: Add CellTiter-Glo® reagent. Agitate for 10 minutes to lyse cells and stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Target Engagement via Western Blotting (Molecular Readout)

This protocol confirms that the observed phenotypic toxicity is driven by on-target ERK inhibition.

  • Treatment & Lysis: Treat COLO 205 cells with the pyrazolylpyrrole inhibitor at 0.1x, 1x, and 10x the established cellular IC₅₀ for 2 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Primary Antibody Probing (The Self-Validating Step):

    • Probe for p-RSK1 (Ser380): A dose-dependent decrease confirms the inhibition of ERK's catalytic activity[5].

    • Probe for p-ERK1/2 (Thr202/Tyr204): A paradoxical increase or stabilization confirms the compound is binding ERK and disrupting the negative feedback loop without inhibiting upstream MEK[6].

    • Probe for Total ERK and GAPDH: Utilized as loading controls.

  • Detection: Incubate with HRP-conjugated secondary antibodies, develop using ECL, and quantify band densitometry relative to GAPDH.

References

Sources

Comparative

A Researcher's Guide to the Synergistic Effects of Pyrazolylpyrrole ERK Inhibitors in Combination Cancer Therapy

Introduction: Targeting the Final Node of a Critical Oncogenic Pathway The Ras/Raf/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central regulator of fundamental cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Final Node of a Critical Oncogenic Pathway

The Ras/Raf/MEK/ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central regulator of fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] In a vast number of human cancers, such as those of the lung, colon, pancreas, and in melanoma, this pathway is constitutively activated due to oncogenic mutations in key components like BRAF and Ras.[1][3][4] This aberrant signaling drives tumor growth and survival, making the MAPK pathway one of the most sought-after targets in oncology drug development.[2][3]

For years, therapeutic strategies have focused on inhibiting upstream components like BRAF and MEK.[3][5] While these inhibitors have shown significant clinical success, particularly in BRAF-mutant melanoma, their efficacy is often limited by the development of acquired resistance.[5][6] A common mechanism of this resistance is the reactivation of the pathway, leading to renewed signaling through its final kinase, ERK.[3][6][7]

This has logically shifted focus to the direct inhibition of ERK1 and ERK2. As the terminal node where multiple upstream signals converge, ERK represents a critical bottleneck in the pathway.[1][8] Inhibiting ERK directly offers a powerful strategy to shut down the oncogenic output and potentially overcome resistance to upstream inhibitors.[5][9] Among the most promising classes of direct ERK inhibitors are the pyrazolylpyrroles, a novel series of potent and selective ATP-competitive inhibitors discovered through structure-guided design.[1][10][11] This guide provides an in-depth comparison of the synergistic effects observed when combining these ERK inhibitors with other cancer drugs, supported by preclinical and clinical data, and outlines the experimental rationale and methodologies for evaluating these combinations.

The Rationale for Combination Therapy: Overcoming Resistance and Enhancing Efficacy

The core principle behind combining an ERK inhibitor with other anticancer agents is to attack the cancer cell's survival machinery from multiple, complementary angles. This approach aims to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. The primary rationales are:

  • Overcoming Feedback Reactivation: Inhibition of upstream targets like MEK can trigger a negative feedback loop that leads to the reactivation of ERK, dampening the drug's effectiveness.[7][12] By simultaneously targeting both MEK and ERK, this feedback loop is blocked, resulting in a more profound and durable suppression of the MAPK pathway.[6][7]

  • Blocking Parallel Survival Pathways: Cancer cells are adept at rerouting survival signals. When the MAPK pathway is blocked, cells may compensate by upregulating parallel pro-survival pathways, such as the PI3K/AKT pathway.[5][13] Co-targeting both pathways can close this escape route.

  • Exploiting Induced Dependencies: Therapeutic intervention can create new vulnerabilities. For example, MAPK pathway inhibition can induce a state of "autophagy addiction," where cancer cells rely on autophagy for survival.[13][14] Combining an ERK inhibitor with an autophagy inhibitor can turn this survival mechanism into a lethal event.

The diagram below illustrates the central role of ERK in the MAPK pathway and highlights the various points of therapeutic intervention discussed in this guide.

MAPK_Pathway_Inhibition MAPK Signaling Pathway and Combination Inhibition Points RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK ERK->BRAF Feedback Reactivation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitors (e.g., Cobimetinib) MEKi->MEK ERKi Pyrazolylpyrrole ERK Inhibitors ERKi->ERK KRASi KRAS G12C Inhibitors (e.g., Adagrasib) KRASi->RAS

Caption: MAPK pathway with points of intervention for combination therapies.

Comparative Analysis of Synergistic Combinations

The following sections detail key combination strategies for ERK inhibitors, supported by preclinical and clinical findings. The data is summarized for quick comparison.

Combination with MEK Inhibitors

This represents a vertical co-inhibition strategy within the same pathway. The goal is to achieve a more complete shutdown of MAPK signaling than is possible with either agent alone.[7]

  • Mechanistic Rationale: In RAS-mutant cancers, inhibiting MEK alone leads to feedback reactivation of the pathway at the level of CRAF.[7] Adding an ERK inhibitor blocks the signal downstream, effectively negating this feedback and leading to a more durable response. This combination is strikingly synergistic in RAS-mutant models but often only additive in BRAF-mutant models where this feedback mechanism is disabled.[7]

  • Supporting Data: Studies combining the MEK inhibitor cobimetinib with the ERK inhibitor ravoxertinib (GDC-0994) in KRAS-mutant xenograft models demonstrated significantly greater tumor growth inhibition compared to either single agent.[7][15] This enhanced activity was correlated with a stronger suppression of MAPK pathway output, increased apoptosis (cleaved PARP), and cell cycle arrest (increased p27).[7] Similarly, the ERK inhibitor ulixertinib has shown strong antiproliferative synergy when combined with MEK inhibitors in pediatric low-grade glioma models.[12]

Combination with KRAS G12C Inhibitors

This strategy targets a specific oncogenic driver and simultaneously blocks its primary downstream effector pathway to prevent escape.

  • Mechanistic Rationale: While KRAS G12C inhibitors like adagrasib are effective, acquired resistance mechanisms often converge on the reactivation of MAPK signaling.[16] Prophylactically combining the KRAS inhibitor with an ERK inhibitor is hypothesized to circumvent this resistance, leading to a deeper and more durable response.[16]

  • Supporting Data: Preclinical studies combining the ERK inhibitor ulixertinib with the KRAS G12C inhibitor adagrasib showed superior tumor growth inhibition in KRAS G12C-mutant xenograft models compared to either drug alone.[16] Gene expression analysis confirmed that the combination therapy led to a more significant modulation of MAPK pathway genes than monotherapy.[16]

Combination with Autophagy Inhibitors

This approach targets a treatment-induced dependency, turning a cancer cell's survival strategy against it.

  • Mechanistic Rationale: ERK pathway inhibition can trigger a protective cellular process called autophagy.[13][17] Cancer cells use this process to recycle cellular components and survive the stress of targeted therapy. Inhibiting autophagy with agents like hydroxychloroquine (HCQ) prevents this pro-survival response, enhancing the cancer-killing effect of the ERK inhibitor.[13][14]

  • Supporting Data: The combination of an ERK inhibitor and HCQ has shown superior therapeutic efficacy in non-small-cell lung cancer (NSCLC) xenograft models compared to single or dual treatments.[13] Clinical trials are actively exploring this combination. For instance, a Phase II trial is evaluating ulixertinib with HCQ in patients with advanced gastrointestinal malignancies.[14][18] Another ERK inhibitor, LY3214996, has also been studied in combination with HCQ.[5]

Combination with PI3K/AKT Pathway Inhibitors

This is a classic dual-pathway blockade strategy, targeting the two major signaling cascades downstream of RAS.

  • Mechanistic Rationale: The MAPK and PI3K/AKT pathways are two critical, often co-activated, signaling networks in cancer.[5] When one is inhibited, the other can provide compensatory survival signals.[13][17][19] For example, ERK inhibition can lead to increased phosphorylation of AKT.[13] Simultaneously inhibiting both pathways is a rational approach to induce synergistic apoptosis and prevent therapeutic escape.[5]

  • Supporting Data: The combination of the ERK inhibitor LY3214996 with the PI3K/mTOR inhibitor LY3023414 resulted in synergistic tumor growth inhibition in RAS-mutant lung cancer patient-derived xenograft (PDX) models. This combination effectively prevented the PI3K/mTOR inhibitor-induced transcriptional hyperactivation of the MAPK pathway.

Summary of Preclinical and Clinical Combination Data
ERK InhibitorCombination PartnerCancer Model(s)Key FindingReference(s)
Ravoxertinib (GDC-0994) Cobimetinib (MEKi)KRAS-mutant colorectal & NSCLC xenograftsSynergistic anti-tumor activity; overcomes feedback reactivation[7],[15]
Ravoxertinib (GDC-0994) Vemurafenib (BRAFi) + Cobimetinib (MEKi)BRAF-mutant melanoma (resistant lines)Significantly enhanced apoptosis and growth inhibition[6]
Ulixertinib (BVD-523) MEK inhibitorsPediatric low-grade glioma (in vitro)Strong antiproliferative synergy[12]
Ulixertinib (BVD-523) Adagrasib (KRAS G12C i)KRAS G12C xenograft modelsSuperior tumor growth inhibition vs. single agents[16]
Ulixertinib (BVD-523) Hydroxychloroquine (Autophagy i)Advanced GI malignancies (clinical trial)Combination anticipated to overcome autophagy-mediated survival[14],[18]
Ulixertinib (BVD-523) Palbociclib (CDK4/6 i)Advanced solid tumors (clinical trial)Synergistic cell death in preclinical models; MTD established[20]
LY3214996 LY3023414 (PI3K/mTOR i)RAS-mutant lung cancer PDX modelsSynergistic tumor growth inhibition
LY3214996 Abemaciclib (CDK4/6 i)RAS-mutant lung cancer PDX modelsAdditive tumor growth inhibition
MK-8353 Pembrolizumab (PD-1 inhibitor)Advanced solid tumors (clinical trial)Modest anti-tumor activity; manageable toxicity[21]

Experimental Methodologies for Assessing Synergy

To rigorously evaluate the synergistic potential of a drug combination, a systematic experimental approach is required. This involves both in vitro and in vivo models.

Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_0 Phase 1: Single-Agent Dose Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Data Analysis A 1. Plate cancer cells (e.g., 96-well plate) B 2. Treat with serial dilutions of Drug A (ERKi) and Drug B A->B C 3. Incubate for 72-96h B->C D 4. Measure cell viability (e.g., CellTiter-Glo) C->D E 5. Calculate GI50 for each drug D->E F 6. Treat cells with drugs in a fixed-ratio combination matrix E->F Inform dose range G 7. Measure viability after incubation H 8. Analyze data using Chou-Talalay method (e.g., CompuSyn software) G->H I 9. Calculate Combination Index (CI) H->I J CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism I->J

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Validation

review and comparison of pyrazolylpyrrole ERK inhibitor patents

The RAS/RAF/MEK/ERK signaling cascade is a highly conserved pathway that regulates critical cellular functions, including proliferation, survival, and differentiation[1]. Dysregulation of this pathway, frequently driven...

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Author: BenchChem Technical Support Team. Date: April 2026

The RAS/RAF/MEK/ERK signaling cascade is a highly conserved pathway that regulates critical cellular functions, including proliferation, survival, and differentiation[1]. Dysregulation of this pathway, frequently driven by BRAF or RAS mutations, is a primary oncogenic driver in numerous malignancies[2][3]. While MEK and BRAF inhibitors have demonstrated clinical utility, acquired resistance almost inevitably occurs via paradoxical pathway reactivation[2][4]. Consequently, direct inhibition of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2)—the terminal kinases of the cascade—has emerged as a vital therapeutic strategy to overcome upstream resistance mechanisms[1][3].

This guide provides an in-depth technical analysis of the pyrazolylpyrrole class of ERK inhibitors, comparing their patented structural innovations and performance metrics against other leading alternative scaffolds in drug development.

Mechanistic Grounding: The Pyrazolylpyrrole Scaffold

Vertex Pharmaceuticals pioneered the development of pyrazolylpyrrole-based ERK inhibitors, an innovation heavily documented in patent literature such as[5]. The lead compound from this series, Compound 6p (commercially available as ), was engineered through rigorous structure-guided optimization[6][7].

Causality of Structural Design: Initial high-throughput screening identified a micromolar pyrazolylpyrrole hit[6]. Crystallographic analysis revealed that the pyrazole ring acts as the primary anchor, forming two critical hydrogen bonds with the hinge region of the ERK2 ATP-binding pocket[6][8]. To enhance potency and selectivity, researchers engineered an (S)-phenylglycinol moiety into the scaffold[6].

This specific stereoisomer was not chosen arbitrarily; its geometry perfectly aligns with the salt bridge area of the active site. This precise orientation allows the hydroxyl group to form additional hydrogen bonds with the carboxylate oxygen of Asp165 and the carboxamide oxygen of Asn152[6][8]. This exact structural complementarity is the mechanistic basis for the compound's exceptional 200-fold selectivity over closely related kinases like PKA and JNK3[6][7].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase (MAP3K) RAS->RAF Phosphorylation MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Substrates Downstream Effectors (RSK, Elk-1, c-Myc) ERK->Substrates Proliferation & Survival Inhibitor Pyrazolylpyrrole Inhibitors (e.g., Compound 6p) Inhibitor->ERK ATP-Competitive Blockade

Figure 1: The MAPK/ERK signaling cascade and targeted intervention by pyrazolylpyrrole inhibitors.

Comparative Performance Analysis

To objectively evaluate the pyrazolylpyrrole scaffold, we must benchmark it against other patented ERK inhibitor classes, such as pyrazolopyridazines (e.g., FR180204) and pyrrolopyridines (e.g., Ulixertinib/BVD-523)[3][9]. While pyrazolylpyrroles exhibit exquisite biochemical selectivity, later-generation compounds like Ulixertinib achieved higher cellular potency, ultimately advancing to clinical trials[3][9].

Table 1: Quantitative Comparison of Patented ERK Inhibitor Classes

Inhibitor ClassLead CompoundTarget KinaseBiochemical PotencySelectivity ProfileCellular EfficacyClinical Status
Pyrazolylpyrrole Compound 6p (CAY10561)ERK1/2ERK2 Ki​ = 2 nM>200-fold vs PKA, JNK3Colo205 IC50​ = 0.54 µMPreclinical (Tool)
Pyrazolopyridazine FR180204ERK1/2ERK2 IC50​ = 0.33 µM>30-fold vs p38αN/APreclinical
Pyrrolopyridine Ulixertinib (BVD-523)ERK1/2ERK2 Ki​ = 0.04 nMHighly selectiveA375 IC50​ = 0.18 µMPhase I/II Trials
Indazole-pyrrolidine MK-8353ERK1/2ERK2 IC50​ = 1.0 nMHighly selectiveHighly potentPhase I/II Trials

Data synthesized from [6], [7], and [3].

Experimental Protocols: Self-Validating Systems

To validate the efficacy and selectivity of ERK inhibitors, a robust, self-validating experimental pipeline is required. The following protocols detail the industry-standard methodologies for evaluating compounds like CAY10561[3][6].

Assay_Workflow Step1 Compound Preparation (DMSO Stock) Step2 Biochemical Kinase Assay (TR-FRET) Step1->Step2 Step3 Selectivity Profiling (Kinase Panel) Step2->Step3 Ki < 10 nM Step4 Cellular Efficacy (Colo205 Viability) Step2->Step4 IC50 validation Step5 X-Ray Crystallography (Co-crystal) Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for the evaluation of ERK1/2 kinase inhibitors.

Protocol 1: In Vitro TR-FRET ERK2 Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it minimizes compound interference (auto-fluorescence) and provides a highly sensitive, self-validating readout for ATP-competitive binding at low nanomolar concentrations.

  • Reagent Preparation: Prepare recombinant full-length human ERK2 (active) and a biotinylated substrate peptide (e.g., MBP).

  • Compound Titration: Dilute the pyrazolylpyrrole inhibitor in 100% DMSO to create a 10-point concentration-response curve. Dilute to 4X final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Inhibitor Pre-incubation: Combine 2.5 µL of inhibitor with 2.5 µL of ERK2 enzyme (final concentration ~0.5 nM) in a 384-well low-volume plate. Causality: Incubating for 15 minutes at room temperature prior to ATP addition ensures equilibrium binding, which is mathematically critical for the accurate Ki​ determination of tight-binding inhibitors.

  • Reaction Initiation: Add 5 µL of ATP/Biotin-Peptide mix. Validation Step: The ATP concentration must be set precisely at its apparent Km​ (e.g., 50 µM) to accurately assess ATP-competitive inhibition without saturating the enzyme.

  • Termination & Detection: After 60 minutes, stop the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+, halting kinase activity) and Europium-labeled anti-phospho antibody + Streptavidin-APC.

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the data to a 4-parameter logistic equation to derive the IC50​ , converting to Ki​ via the Cheng-Prusoff equation. Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 required).

Protocol 2: Colo205 Cell Proliferation Assay (Cell Viability)

Rationale: Colo205 cells harbor a BRAF V600E mutation, making them constitutively active for MAPK signaling and highly sensitive to ERK inhibition[6][9]. Measuring ATP via luminescence provides a self-validating, direct metric for metabolically active cells.

  • Cell Seeding: Plate Colo205 cells at 2,000 cells/well in 96-well opaque white plates in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add pyrazolylpyrrole inhibitors in a serial dilution. Validation Step: Maintain a final DMSO concentration of <0.5% across all wells to prevent solvent-induced cytotoxicity. Include Ulixertinib as a positive control and a DMSO vehicle as a negative control.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows for approximately 3-4 cell doubling times, which is the minimum duration required to observe the anti-proliferative effects of G1 cell cycle arrest induced by ERK blockade.

  • Detection & Quantification: Equilibrate plates to room temperature. Add an equal volume of luminescent cell viability reagent (e.g., CellTiter-Glo) to lyse cells and stabilize the signal. Measure luminescence to calculate percent viability relative to the DMSO control and determine the cellular IC50​ .

References

  • Aronov AM, Baker C, Bemis GW, et al. "Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors." Journal of Medicinal Chemistry, 2007.[Link]

  • Bebbington D, et al. "Pyrazole compounds useful as protein kinase inhibitors." US Patent US-7691853-B2, Vertex Pharmaceuticals, 2010.
  • Roskoski R Jr. "Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations." ACS Omega, 2025.[Link]

  • Taylor & Francis. "Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

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